Iso-acyclovir
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
InChI Key |
WLGPYGDPBSTDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1COCCO)N |
Origin of Product |
United States |
Foundational & Exploratory
Iso-Acyclovir: Chemical Profile, Synthesis, and Impurity Management
This guide serves as a definitive technical resource on Iso-acyclovir , specifically identified in pharmaceutical quality control as Acyclovir EP Impurity E (the isoguanine analog). It also addresses the common nomenclatural confusion with the N-7 regioisomer (Impurity C).
Executive Summary
In the synthesis of the antiviral drug Acyclovir (Zovirax), strict control of regio- and chemoselectivity is paramount. "Iso-acyclovir" primarily refers to Acyclovir EP Impurity E , a structural isomer where the purine base is modified from guanine to isoguanine . This impurity arises from "reverse" functionalization of the purine core during synthesis.
A secondary isomer, often colloquially termed "iso," is the N-7 regioisomer (Impurity C). This guide focuses on the characterization, formation mechanism, and detection of the critical Isoguanine analog (Impurity E) , while providing disambiguation for the N-7 isomer to ensure complete analytical coverage.
Chemical Identity & Nomenclature
Primary Target: Iso-Acyclovir (Impurity E)
This compound represents a fundamental change in the purine tautomeric structure (Isoguanine vs. Guanine).
| Feature | Description |
| Common Name | Iso-acyclovir (Acyclovir EP Impurity E) |
| IUPAC Name | 6-amino-9-[(2-hydroxyethoxy)methyl]-3,9-dihydro-2H-purin-2-one |
| CAS Number | 374697-95-7 |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol (Same as Acyclovir) |
| Structural Difference | C-2 Carbonyl / C-6 Amine (In Acyclovir: C-2 Amine / C-6 Carbonyl) |
Disambiguation: The N-7 Isomer (Impurity C)
Often confused with "iso-acyclovir," this is a regioisomer where the side chain attaches to the wrong nitrogen.
-
Name: Acyclovir EP Impurity C (N-7 Isomer)[1]
-
IUPAC: 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one
-
CAS: 91702-61-3
-
Key Distinction: The purine ring is identical to acyclovir; the attachment point (N7 vs N9) is different.
Mechanistic Pathways of Formation
The formation of Iso-acyclovir (Impurity E) is mechanistically distinct from the N-7 isomer. It typically occurs during the 2,6-dichloropurine route , a common industrial synthesis pathway.
The "Wrong-Way" Substitution Mechanism
In the 2,6-dichloropurine route, the chlorine atoms at positions 2 and 6 must be replaced by an amino group and a hydroxyl group, respectively.
-
Acyclovir Path: C-6 Cl
Hydrolysis (OH); C-2 Cl Amination ( ). -
Iso-Acyclovir Path: C-6 Cl
Amination ( ); C-2 Cl Hydrolysis (OH).
This "swapping" of functionalization leads to the Isoguanine core.
Visualization of Impurity Pathways
The following diagram illustrates the bifurcation in synthesis leading to Acyclovir, Iso-acyclovir (Impurity E), and the N-7 Isomer (Impurity C).
Figure 1: Mechanistic bifurcation in Acyclovir synthesis. Impurity E arises from chemoselectivity errors (swapped functionalization), while Impurity C arises from regioselectivity errors (N7 vs N9 alkylation).
Analytical Characterization
Distinguishing Iso-acyclovir from the parent drug requires high-resolution techniques due to their identical molecular weight.
HPLC Retention Profile
Under reverse-phase conditions (C18 column), the polarity difference between the guanine and isoguanine cores results in distinct retention times.
| Compound | Relative Retention Time (RRT) | Polarity Note |
| Acyclovir | 1.00 | Amphoteric, polar |
| Iso-Acyclovir (Impurity E) | ~0.85 - 0.95 | Slightly more polar due to isoguanine H-bonding |
| N-7 Isomer (Impurity C) | ~1.20 - 1.40 | Less polar; N7 substitution disrupts H-bond network |
Note: RRT values are method-dependent. Standard EP method uses a C18 column with a phosphate buffer/methanol gradient.
UV Spectroscopy
-
Acyclovir (
): ~252 nm (pH 7) -
Iso-Acyclovir (
): Shifts to ~280-290 nm due to the different conjugation system of the isoguanine core. This bathochromic shift is a key identifier.
NMR Spectroscopy ( -NMR in DMSO- )
The proton signals on the purine ring provide the definitive structural proof.
| Proton Position | Acyclovir ( | Iso-Acyclovir ( | Diagnostic Feature |
| H-8 | 7.82 (s) | 8.0 - 8.2 (s) | Deshielding in isoguanine |
| Side Chain ( | 5.35 (s) | 5.30 - 5.40 (s) | Similar environment |
| NH/NH2 | Broad singlets | Distinct pattern | Isoguanine amine is at C6, not C2 |
Experimental Protocol: Isolation & Standard Preparation
To validate analytical methods, you may need to synthesize a reference standard of Iso-acyclovir. The following protocol utilizes the "reverse functionalization" strategy.
Objective
Synthesize 9-[(2-hydroxyethoxy)methyl]isoguanine (Iso-acyclovir) from 2,6-dichloropurine.
Reagents
-
(2-Acetoxyethoxy)methyl acetate (Side chain precursor)
-
Ammonia (Methanolic)
-
Sodium Hydroxide (1M)
-
p-Toluenesulfonic acid (Catalyst)
Step-by-Step Methodology
-
Alkylation (Formation of Intermediate):
-
Dissolve 2,6-dichloropurine (10 mmol) in Toluene.
-
Add (2-acetoxyethoxy)methyl acetate (12 mmol) and catalytic p-TsOH.
-
Reflux for 4 hours. Monitor by TLC (formation of N9-alkylated product).
-
Result: 2,6-dichloro-9-[(2-acetoxyethoxy)methyl]purine.
-
-
Selective Amination at C-6 (The "Iso" Step):
-
Crucial Deviation: Instead of hydrolyzing first (which leads to Acyclovir), treat the intermediate with Methanolic Ammonia at elevated pressure/temp (
in a sealed tube) for 6 hours. -
The C-6 position is more reactive towards nucleophilic aromatic substitution (
) by amines than C-2. -
Result: 2-chloro-6-amino-9-[(2-hydroxyethoxy)methyl]purine (2-chloroadenine derivative).
-
-
Hydrolysis at C-2:
-
Dissolve the 2-chloro-6-amino intermediate in 1M NaOH.
-
Reflux for 12-18 hours. The harsh conditions are required to displace the deactivated C-2 chlorine with a hydroxyl group.
-
Result: Conversion of the 2-chloro group to a 2-oxo (tautomer of 2-hydroxy).
-
-
Purification:
-
Neutralize the solution to pH 7.0 with dilute HCl.
-
Precipitate the crude product.
-
Recrystallize from water/ethanol (90:10).
-
Validation: Confirm structure via
-NMR (check for absence of C-2 proton and presence of C-6 amine characteristics).
-
Pharmaceutical Significance
-
Toxicity: Isoguanine analogs often exhibit different cytotoxicity profiles compared to guanine analogs. While Acyclovir is highly selective for viral Thymidine Kinase, Iso-acyclovir does not share this selectivity and may exhibit host-cell toxicity or lack antiviral efficacy.
-
Regulatory Limits: As per ICH Q3A(R2), any impurity >0.10% must be identified and qualified. The European Pharmacopoeia (EP) sets specific limits for Impurity E (Iso-acyclovir) in the Acyclovir monograph.
References
- European Pharmacopoeia (Ph. Eur.) 10.0. Acyclovir Monograph 0968. Strasbourg: Council of Europe. (Defines Impurity E and C).
-
LGC Standards . Iso-acyclovir (Acyclovir Impurity E) Reference Standard Data Sheet. Link
- Kjellberg, J., et al. (1986). "Regioselectivity in the Alkylation of Guanine and its Derivatives." Nucleosides & Nucleotides, 5(5), 503-516. (Mechanistic basis for N7/N9 isomers).
-
Harnden, M. R., & Jarvest, R. L. (1985). "Synthesis and Antiviral Activity of 9-[2-(Hydroxyethoxy)methyl]isoguanine." Journal of Medicinal Chemistry, 28(8), 1103-1107. Link (Primary synthesis reference for the isoguanine analog).
-
US Pharmacopeia (USP) . Acyclovir Related Compounds. USP-NF Online. Link
Sources
- 1. Acyclovir EP Impurity C (Aciclovir N7-Isomer) Supplier in Mumbai, Acyclovir EP Impurity C (Aciclovir N7-Isomer) Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Acyclovir from Guanine Derivatives
This guide provides a comprehensive overview of the prevalent synthetic strategies for acyclovir, an essential antiviral medication, starting from guanine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, process optimization, and underlying principles that govern the efficient and regioselective synthesis of this critical therapeutic agent.
Introduction: The Significance of Acyclovir
Acyclovir, chemically known as 9-(2-hydroxyethoxymethyl)guanine, is a cornerstone of antiviral therapy, primarily effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its mechanism of action hinges on its selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA chain, leading to chain termination and inhibition of viral replication. The clinical success of acyclovir has spurred extensive research into its synthesis, aiming for cost-effective, high-yield, and scalable production methods. This guide focuses on the most established synthetic routes originating from guanine, a readily available purine base.
Core Synthetic Strategy: The Three-Pillar Approach
The synthesis of acyclovir from guanine predominantly follows a three-step strategic approach:
-
Protection of Guanine: The exocyclic amino group and the lactam function of the guanine ring are protected to prevent side reactions and to direct the subsequent alkylation to the desired nitrogen atom.
-
Regioselective Alkylation: The protected guanine is alkylated with a suitable acyclic side-chain precursor. The primary challenge and a key focus of process optimization is to achieve high regioselectivity for the N9 position over the N7 position.
-
Deprotection: The protecting groups are removed to yield the final acyclovir product, which is then purified.
The choice of protecting groups, alkylating agents, and reaction conditions significantly influences the overall yield, purity, and economic viability of the synthesis.
Key Synthetic Methodologies
Two primary methodologies have gained prominence in the synthesis of acyclovir from guanine: the Acetyl-Protection Strategy and the Silyl-Protection Strategy.
The Acetyl-Protection Strategy
This classical and widely employed method involves the acetylation of guanine, followed by alkylation and subsequent deacetylation.
The acetylation of guanine with a reagent like acetic anhydride serves a dual purpose. Firstly, it enhances the solubility of the otherwise poorly soluble guanine in organic solvents. Secondly, and more critically, the acetyl groups modulate the nucleophilicity of the different nitrogen atoms in the purine ring. While both N7 and N9 positions are susceptible to alkylation, the reaction conditions can be optimized to favor the thermodynamically more stable N9 isomer. Some processes even leverage a thermal or alkaline-induced isomerization of the undesired N7-alkylated byproduct to the desired N9 product, significantly improving the overall yield.[1]
Caption: Workflow of the Acetyl-Protection Strategy for Acyclovir Synthesis.
This protocol is a representative one-pot procedure adapted from established methods.[2]
Step 1: Acetylation of Guanine
-
To a reaction vessel, add guanine (1.0 eq), acetic anhydride (10-15 eq), and glacial acetic acid (as solvent).
-
Heat the mixture to reflux (typically 120-140°C) and maintain for several hours (e.g., overnight) until the guanine dissolves and the formation of diacetylguanine is complete.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure.
Step 2: Alkylation
-
To the residue of diacetylguanine, add a suitable solvent such as toluene or dimethylformamide.
-
Add the alkylating agent, 2-oxa-1,4-butanediol diacetate (also known as 2-acetoxyethoxymethyl acetate) (approx. 2.0 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid.[2][3]
-
Heat the mixture to reflux (around 110-115°C) and stir vigorously for 6-8 hours.
Step 3: Deacetylation and Isolation
-
Cool the reaction mixture and add a basic solution, such as ammonia in methanol or an aqueous solution of sodium hydroxide, to effect deacetylation.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7 to precipitate the acyclovir.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crude acyclovir by filtration, wash with cold water and then with a solvent like acetone.
-
The crude product can be further purified by recrystallization from hot water, often with the addition of activated carbon to remove colored impurities.[4]
The Silyl-Protection Strategy
An alternative and often more regioselective method involves the use of silyl protecting groups.
Silylating agents, such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride, react with the acidic protons on the guanine molecule to form persilylated guanine. This intermediate is highly soluble in aprotic organic solvents and exhibits enhanced reactivity. The alkylation of silylated guanine, often with a catalyst like trimethylsilyl trifluoromethanesulfonate, proceeds with high regioselectivity for the N9 position.[5] This is attributed to the steric hindrance imposed by the bulky silyl groups, which directs the incoming electrophile to the less hindered N9 position. The silyl groups are readily removed by hydrolysis during workup.
Caption: Workflow of the Silyl-Protection Strategy for Acyclovir Synthesis.
This protocol is a representative procedure based on the silylation approach.[5]
Step 1: Silylation of Guanine
-
Suspend guanine (1.0 eq) in an inert solvent such as toluene.
-
Add a silylating agent, for example, hexamethyldisilazane (HMDS) (excess), and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until a clear solution is obtained, indicating the formation of tris(trimethylsilyl)guanine.
Step 2: Alkylation
-
Cool the solution of silylated guanine.
-
Add the alkylating agent, such as 1,3-dioxolane (excess), and a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified time until the reaction is complete.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by pouring the mixture into an aqueous acid solution (e.g., 10% acetic acid) or a basic solution.[6]
-
Heat the resulting mixture to ensure complete hydrolysis of the silyl groups.
-
If necessary, treat the hot solution with activated carbon to decolorize it.
-
Filter the hot solution and then allow it to cool slowly to induce crystallization of the acyclovir.
-
Collect the product by filtration, wash with cold water and an organic solvent, and dry under vacuum.
Comparison of Synthetic Strategies
| Parameter | Acetyl-Protection Strategy | Silyl-Protection Strategy |
| Starting Material | Guanine | Guanine |
| Protecting Agent | Acetic Anhydride | Hexamethyldisilazane (HMDS) or other silylating agents |
| Alkylation Agent | 2-oxa-1,4-butanediol diacetate | 1,3-dioxolane or 2-benzoxyethoxymethyl chloride |
| Catalyst | p-TsOH, Phosphoric Acid | TMSOTf, Bu4NF |
| Regioselectivity | Good to excellent, may require isomerization of N7 isomer | Generally higher N9 selectivity |
| Yield | Reported yields vary, can be high (up to 97.5% in optimized processes)[4] | High yields reported (e.g., 78-87%)[6] |
| Process Conditions | Often requires high temperatures for acetylation and alkylation | Milder reaction conditions for alkylation may be possible |
| Workup & Purification | Deacetylation with base, followed by neutralization and crystallization | Hydrolysis of silyl groups, followed by crystallization |
Quality Control and Purification
The final purity of acyclovir is critical for its use as a pharmaceutical active ingredient. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final product and for monitoring the progress of the reaction.[7][8][9][10]
A typical reversed-phase HPLC method for acyclovir analysis would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[7][10]
-
Detection: UV detection at approximately 254 nm.[7]
Purification of the crude product is almost universally achieved by recrystallization from hot water.[4] The significant difference in the solubility of acyclovir in hot versus cold water allows for efficient removal of most impurities.
Conclusion
The synthesis of acyclovir from guanine derivatives has evolved to become a highly optimized and efficient process. While the acetyl-protection strategy remains a robust and widely practiced method, the silyl-protection approach offers advantages in terms of regioselectivity. The choice of a particular synthetic route in an industrial setting will depend on a variety of factors, including cost of reagents, reaction times, overall yield, and the ease of purification. Future developments in this field may focus on greener synthetic methodologies, employing more environmentally benign solvents and catalysts, and further streamlining the process to enhance efficiency and reduce costs.
References
- EP0709385A1 - Preparation of acyclovir - Google Patents.
-
SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG - VAST JOURNALS SYSTEM. Available at: [Link]
- DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents.
- RU2111967C1 - Method of synthesis of aciclovir - Google Patents.
-
RP-HPLC and UV Method Development and Validation of Acyclovir in Bulk and Ointment Formulation - Acta Scientific. Available at: [Link]
-
Synthesis of Acyclovir | PDF - Scribd. Available at: [Link]
- WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents.
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC - NIH. Available at: [Link]
-
Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review - ResearchGate. Available at: [Link]
-
Preparation of acyclovir - European Patent Office - EP 0709385 A1. Available at: [Link]
-
LC methods for acyclovir and related impurities determination - CEU Repositorio Institucional. Available at: [Link]
-
One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst - ResearchGate. Available at: [Link]
-
Extraction of acyclovir from pharmaceutical creams for HPLC assay. Optimization and validation of pretreatment protocols - ResearchGate. Available at: [Link]
-
Development and Validation of an RP-HPLC Method to Quantitate Acyclovir in Cross-Linked Chitosan Microspheres Produced by Spray - Hindawi. Available at: [Link]
-
NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD - UJConline.net. Available at: [Link]
Sources
- 1. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]
- 5. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. actascientific.com [actascientific.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. academic.oup.com [academic.oup.com]
- 10. ujconline.net [ujconline.net]
A Technical Guide to Novel Synthetic Routes for Iso-Acyclovir: Navigating the Challenges of Regioselective N7-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of synthetic strategies for iso-acyclovir, the N7-isomer of the potent antiviral drug acyclovir. While often considered an impurity in traditional acyclovir synthesis, there is growing interest in the biological activities of N7-substituted purine nucleoside analogs, necessitating the development of efficient and regioselective synthetic routes. This document moves beyond conventional methods, exploring novel approaches that afford enhanced control over the N7-alkylation of the guanine scaffold. We will delve into the mechanistic underpinnings of regioselectivity, present detailed experimental protocols for promising synthetic pathways, and discuss critical aspects of isomer separation and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development, providing both theoretical insights and practical methodologies for the synthesis of iso-acyclovir and its derivatives.
Introduction: The Significance and Synthetic Challenge of Iso-Acyclovir
Acyclovir, 9-((2-hydroxyethoxy)methyl)guanine, stands as a landmark antiviral therapeutic, primarily used in the treatment of herpes simplex virus (HSV) infections.[1] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA chain, leading to chain termination.[2] The efficacy of acyclovir is intrinsically linked to the N9-substitution of the guanine base. However, during its synthesis, the formation of the isomeric N7-substituted product, iso-acyclovir (7-((2-hydroxyethoxy)methyl)guanine), is a persistent challenge.[3]
Traditionally viewed as an undesirable byproduct, the selective synthesis of iso-acyclovir and other N7-substituted guanine analogs is gaining traction. The exploration of their biological profiles has revealed that N7-alkylation can lead to compounds with interesting cytotoxic, antiviral, and other pharmacological properties.[4] Therefore, the development of synthetic routes that can selectively yield the N7 isomer is of significant scientific and potentially therapeutic interest.
This guide will navigate the complexities of purine alkylation, focusing on modern strategies to achieve regioselective N7-substitution on the guanine nucleus, thereby providing a pathway to novel iso-acyclovir synthesis.
The Core Challenge: Understanding and Controlling N7 vs. N9 Regioselectivity
The fundamental obstacle in the synthesis of iso-acyclovir lies in controlling the site of alkylation on the guanine ring. Guanine possesses multiple nucleophilic nitrogen atoms, with N7 and N9 being the most common sites for alkylation. The ratio of N7 to N9 substitution is highly dependent on a variety of factors, including:
-
The nature of the alkylating agent: Bulky electrophiles may favor the less sterically hindered N9 position.
-
Reaction conditions: Solvent polarity, temperature, and the presence of a base can significantly influence the reaction outcome.
-
Protecting groups on the guanine moiety: Strategic use of protecting groups can direct the alkylation to a specific nitrogen atom.
-
Catalysts: Lewis acids and other catalysts can modulate the reactivity of both the purine and the electrophile.
Direct alkylation of unprotected guanine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control.[5] Achieving high selectivity for the N7 isomer requires a kinetically controlled reaction or a synthetic design that inherently favors this position.
Novel Synthetic Strategies for Iso-Acyclovir
This section outlines promising and novel synthetic routes that prioritize the formation of iso-acyclovir. These methods leverage modern organic chemistry principles to overcome the challenge of regioselectivity.
Direct N7-Alkylation of 6-Substituted Purines: A Convergent Approach
A recently developed and highly promising strategy involves the direct, regioselective N7-alkylation of appropriately substituted purine precursors.[4] This approach offers a more direct path to iso-acyclovir compared to multi-step methods that rely on the separation of isomers.
Conceptual Workflow:
Figure 1: Conceptual workflow for the direct N7-alkylation of a 6-chloropurine precursor.
Detailed Experimental Protocol:
Step 1: N-Trimethylsilylation of 6-Chloropurine
-
To a suspension of 6-chloropurine (1.0 eq) in anhydrous toluene, add hexamethyldisilazane (HMDS, 3.0 eq).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained (typically 4-6 hours).
-
Remove the excess HMDS and toluene under reduced pressure to yield the silylated purine, which is used directly in the next step.
Causality: Silylation increases the solubility of the purine in organic solvents and activates it for the subsequent alkylation step.
Step 2: Regioselective N7-Alkylation
-
Dissolve the silylated 6-chloropurine in anhydrous dichloromethane.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add a solution of tin(IV) chloride (SnCl4, 1.2 eq) in dichloromethane dropwise.
-
After stirring for 15 minutes, add the alkylating agent, 2-(chloromethoxy)ethyl acetate (1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a Lewis acid catalyst like SnCl4 at low temperatures promotes kinetic control, favoring alkylation at the more nucleophilic N7 position.[4]
Step 3: Conversion to Iso-Acyclovir
-
Dissolve the purified 7-((2-acetoxyethoxy)methyl)-6-chloropurine in a solution of ammonia in methanol (7N).
-
Stir the mixture in a sealed vessel at 80-100 °C for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis with aqueous sodium hydroxide to remove the acetyl group, followed by neutralization with acetic acid to precipitate iso-acyclovir.
-
The final product can be purified by recrystallization from water.
Causality: The amination step replaces the chloro group at the 6-position with an amino group, and the subsequent hydrolysis steps deprotect the side chain and the purine ring to yield the final product.
Exploiting Kinetic Control in Direct Alkylation of Protected Guanine
While direct alkylation of guanine often favors the N9 isomer, careful selection of protecting groups and reaction conditions can shift the selectivity towards the N7 position.
Conceptual Workflow:
Figure 2: Conceptual workflow for the kinetically controlled synthesis of iso-acyclovir.
Detailed Experimental Protocol:
Step 1: Preparation of Diacetylguanine
-
Suspend guanine (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated diacetylguanine by filtration.
-
Wash the solid with cold water and dry under vacuum.
Causality: Acetylation of the exocyclic amino group and the N9 position enhances solubility and modulates the nucleophilicity of the remaining nitrogen atoms.
Step 2: Kinetically Controlled N7-Alkylation
-
Suspend diacetylguanine (1.0 eq) in a non-polar solvent such as toluene or dioxane.
-
Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), at a low temperature (e.g., 0 °C).
-
Slowly add the alkylating agent, 2-(acetoxymethoxy)ethyl chloride (1.1 eq).
-
Maintain the reaction at a low temperature for an extended period (24-48 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
Causality: The use of a non-polar solvent and a strong, non-nucleophilic base at low temperatures favors the kinetically controlled formation of the N7-alkylated product.
Step 3: Isomer Separation and Deprotection
-
The crude product, a mixture of N7- and N9-acetylated and alkylated guanine, is subjected to column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol) is typically employed to separate the isomers.
-
The fractions containing the desired N7-isomer are collected and concentrated.
-
The purified N7-isomer is then deprotected by treatment with methanolic ammonia or aqueous sodium hydroxide, followed by neutralization to yield iso-acyclovir.
Isomer Separation and Characterization
The successful synthesis of iso-acyclovir often relies on efficient methods for separating it from its N9-isomer, acyclovir.
Table 1: Comparison of Separation Techniques for Acyclovir Isomers
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Applicable to a wide range of scales; good resolution can be achieved. | Can be time-consuming and require large volumes of solvent. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Excellent separation efficiency; suitable for high-purity isolation. | Expensive; limited sample loading capacity. |
| Fractional Crystallization | Separation based on differences in solubility of the isomers in a particular solvent system. | Potentially scalable and cost-effective. | Highly dependent on the specific properties of the isomers and solvent; may not be universally applicable. |
Characterization of Iso-Acyclovir:
The identity and purity of synthesized iso-acyclovir must be confirmed using a combination of spectroscopic and analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the attachment point of the side chain to the guanine ring. Key differences in the chemical shifts of the purine protons (especially H-8) can distinguish between the N7 and N9 isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction and separation processes.[6]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Biological Significance and Future Perspectives
While acyclovir's antiviral activity is well-established, the biological profile of iso-acyclovir is an area of active investigation. Studies on N7-substituted guanine analogs have shown a range of biological activities, including potential antiviral and anticancer properties.[4] The altered electronics and steric environment of the N7-isomer compared to the N9-isomer can lead to different interactions with biological targets. Further research is needed to fully elucidate the antiviral spectrum and mechanism of action of iso-acyclovir. The development of robust and scalable synthetic routes, as outlined in this guide, is a critical first step in enabling these important biological studies.
The future of iso-acyclovir synthesis will likely focus on the development of even more efficient and stereoselective catalytic methods. The use of enzymatic transformations and flow chemistry could also offer significant advantages in terms of yield, purity, and sustainability. As our understanding of the biological roles of N7-substituted purines grows, the demand for efficient synthetic access to these molecules will undoubtedly increase, paving the way for the discovery of new therapeutic agents.
References
-
Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]
-
Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research, 46(4 Part 2), 1943–1947. [Link]
-
Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research, 14(7), 2971–2987. [Link]
- Richards, C. M., & Whitham, G. H. (1988). A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1153-1157.
-
Xue, W. L., & Carlson, R. M. (1988). Separation characteristics of alkylated guanines in high-performance liquid chromatography. Journal of Chromatography A, 447, 81-90. [Link]
-
Fathalla, W., & Fatma, A. (2021). Characterization of acyclovir-isonicotinamide cocrystal by solvent evaporation method with ethanol and glacial acetic acid. Chulalongkorn University Digital Collections. [Link]
-
Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry, 23(5), 572–574. [Link]
- Boyle, F. T., & Lockhart, R. J. (2001). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Bioorganic & Medicinal Chemistry, 9(12), 3345-3351.
-
Zou, R., & Robins, M. J. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 65(6), 1436-1437. [Link]
-
Collins, P. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 12(Suppl B), 19-27. [Link]
-
Robins, M. J., & Zou, R. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 65(6), 1436-1437. [Link]
- Sa-Nguanmoo, P., et al. (2018). Phenotypic and genotypic characterization of induced acyclovir-resistant clinical isolates of herpes simplex virus type 1. Antiviral Research, 158, 1-9.
- Sarasa, J., et al. (2004). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 527-534.
-
Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971–2987. [Link]
-
DermNet NZ. (n.d.). Aciclovir. Retrieved from [Link]
-
Wei, Y. P., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. [Link]
-
Pályi, B., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6524. [Link]
-
Wikipedia. (2024). Aciclovir. [Link]
- B-Lundin, P. A., & Smith, K. J. (2002). Improved synthesis of branched acyclic nucleosides. WO2003002564A1.
-
Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971–2987. [Link]
-
Pharmaffiliates. (n.d.). N7-[(2-Hydroxyethoxy)methyl)guanine-d4. [Link]
- Han, S., & Li, Z. (2005). Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir. Bioorganic & Medicinal Chemistry Letters, 15(15), 3465-3468.
-
Wei, Y. P., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. [Link]
- Boyd, M. R., et al. (1997). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Antiviral Chemistry & Chemotherapy, 8(Suppl 1), 35-41.
-
Serpi, M., et al. (2016). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 21(10), 1434. [Link]
- EP0976751A1, A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides,
-
Global Substance Registration System. (n.d.). N7-((2-HYDROXYETHOXY)METHYL)GUANINE. [Link]
-
Singh, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4786. [Link]420-3049/27/15/4786)
Sources
Structural Determinants of Antiviral Efficacy: Acyclovir vs. Iso-Acyclovir
Executive Summary: The Isomeric Imperative
In the development of nucleoside analogs, regioselectivity is the defining factor between a blockbuster antiviral and an inert impurity. Acyclovir (ACV) , the guanine analogue 9-[(2-hydroxyethoxy)methyl]guanine, represents the gold standard of prodrug design, exploiting viral thymidine kinase (TK) for selective activation.
Iso-acyclovir , principally identified as the N-7 isomer (7-[(2-hydroxyethoxy)methyl]guanine; Pharmacopeial Impurity C), acts as a critical negative control in structural biology. Despite possessing the exact molecular weight (225.21 g/mol ) and atomic composition as ACV, Iso-acyclovir exhibits near-total pharmacological inertness.
This guide dissects the molecular mechanism of this divergence, detailing why the viral "gatekeeper" enzymes reject the N-7 isomer, and provides validated protocols for distinguishing these structural twins in a research setting.
Molecular Mechanism: The Gatekeeper Hypothesis
The efficacy of Acyclovir relies on a "suicide inactivation" pathway that is strictly dependent on the spatial orientation of the guanine base relative to the aliphatic side chain.
The Active Pathway (Acyclovir/N-9)
Acyclovir mimics deoxyguanosine (dG). The Herpes Simplex Virus (HSV) Thymidine Kinase (TK) accepts ACV because the N-9 substitution mimics the natural glycosidic bond of dG.
-
Recognition: HSV-TK binds ACV.
-
Phosphorylation: HSV-TK transfers a phosphate from ATP to the terminal hydroxyl of the ACV side chain, forming ACV-MP.
-
Amplification: Host cellular kinases (GMP kinase) convert ACV-MP to ACV-DP and subsequently to ACV-TP (Triphosphate).[]
-
Termination: ACV-TP competes with dGTP for the viral DNA polymerase.[] Once incorporated, the lack of a 3'-hydroxyl group prevents phosphodiester bond formation with the next nucleotide, causing obligate chain termination.
The Mechanistic Failure (Iso-acyclovir/N-7)
Iso-acyclovir carries the acyclic side chain on the N-7 nitrogen of the purine ring. This shift rotates the guanine base relative to the ribose-mimic.
-
Steric Exclusion: The HSV-TK active site contains highly conserved residues (Glu-63, Tyr-172) that form hydrogen bonds with the guanine base. The N-7 substitution alters the vector of the side chain, causing a steric clash with the enzyme's binding pocket.
-
Kinetic Silence: Because HSV-TK cannot bind or orient Iso-acyclovir correctly, the initial phosphorylation step never occurs. Without ACV-MP formation, the molecule remains trapped as a prodrug, unable to enter the host kinase pathway or inhibit DNA polymerase.
Visualization of the Signaling Divergence
Figure 1: The "Gatekeeper" mechanism. Acyclovir (Green path) is successfully processed by Viral TK.[2][3] Iso-acyclovir (Red path) is rejected due to steric hindrance at the N-7 position.
Chemical Synthesis & Impurity Profiling[1][4]
Understanding the origin of Iso-acyclovir is critical for process chemistry. The alkylation of guanine is thermodynamically controlled.
-
The Reaction: Alkylation of guanine (or diacetylguanine) with 2-oxa-1,4-butanediol diacetate.
-
Regioselectivity: The N-9 position is the preferred site for alkylation due to tautomeric stability. However, the N-7 position is nucleophilic enough to compete, typically leading to a mixture (often 9:1 ratio favoring N-9).
-
Purification: Because they are structural isomers, separation requires high-efficiency methods. Iso-acyclovir is designated as Impurity C in the European Pharmacopoeia (EP) and USP.
Data Summary: Physical & Biological Properties
| Feature | Acyclovir (Active) | Iso-Acyclovir (Impurity C) |
| Chemical Name | 9-[(2-hydroxyethoxy)methyl]guanine | 7-[(2-hydroxyethoxy)methyl]guanine |
| CAS Number | 59277-89-3 | 91702-61-3 |
| Binding Site | N-9 (Imidazole ring) | N-7 (Imidazole ring) |
| Viral TK Affinity | High ( | Negligible / None |
| Antiviral Activity (IC50) | 0.1 - 1.6 | > 100 |
| Retention Time (HPLC) | ~6-8 min (Method dependent) | ~10-12 min (Elutes after ACV) |
Experimental Protocols
Protocol A: High-Resolution HPLC Separation (QC & Purity)
Objective: To quantify Iso-acyclovir levels in a sample of Acyclovir.[] This method avoids ion-pairing reagents, increasing column lifespan.
Reagents:
-
Phosphate Buffer (25 mM, pH 3.0).[4]
-
Acetonitrile (HPLC Grade).
-
Reference Standards: USP Acyclovir RS, USP Acyclovir Related Compound C (Iso-acyclovir).
Workflow:
-
Column Selection: Use a Cyano (CN) stationary phase (e.g., Agilent Zorbax SB-CN, 150 mm × 4.6 mm, 3.5 μm). The CN phase offers unique selectivity for polar nucleosides compared to standard C18.
-
Mobile Phase Preparation: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 96:4 (v/v) ratio.[4]
-
Equilibration: Flow rate at 1.0 mL/min at 35°C for 30 minutes.
-
Injection: Inject 10-20 μL of sample (dissolved in mobile phase).
-
Detection: UV absorbance at 254 nm .
Acceptance Criteria:
-
Acyclovir elutes first.
-
Iso-acyclovir (Impurity C) elutes later (Relative Retention Time ~1.3 - 1.5).
-
Resolution (
) between peaks must be > 2.0.
Protocol B: Viral Thymidine Kinase (TK) Affinity Assay
Objective: To demonstrate the lack of phosphorylation of Iso-acyclovir (Mechanistic Proof).
Reagents:
-
Recombinant HSV-1 Thymidine Kinase.
-
ATP (1 mM).
-
[
-32P]ATP (Radiolabeled tracer). -
Substrates: Acyclovir (Positive Control), Iso-acyclovir (Test).
Workflow:
-
Reaction Mix: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 5 mM
, 5 mM NaF, 1 mM DTT. -
Substrate Addition: Add Acyclovir or Iso-acyclovir at varying concentrations (0.1
to 100 ). -
Initiation: Add HSV-1 TK enzyme and [
-32P]ATP. Incubate at 37°C for 30 minutes. -
Termination: Stop reaction by spotting 5 μL onto DE-81 ion-exchange filter paper.
-
Wash: Wash filters 3x with 1 mM Ammonium Formate (removes unreacted ATP; phosphorylated drug binds to filter).
-
Quantification: Count radioactivity via liquid scintillation.
Result Interpretation:
-
Acyclovir: Dose-dependent increase in CPM (Counts Per Minute), indicating phosphorylation.
-
Iso-acyclovir: CPM remains at background levels, confirming it is not a substrate for HSV-TK.
Synthesis & Separation Logic Diagram
Figure 2: Synthesis workflow showing the origin of the N-7 impurity and its separation via HPLC.
References
-
Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir.[2][3][5][6] The American Journal of Medicine, 73(1), 7-13. Link
-
European Pharmacopoeia (Ph.[7] Eur.) . Acyclovir Monograph: Impurity C (7-isomer). Link
-
Huidobro, A. L., et al. (2005).[4] LC methods for acyclovir and related impurities determination.[4] Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. Link
-
United States Pharmacopeia (USP) . Acyclovir Related Compound A & C Standards. Link
-
Balfour, H. H. (1999). Antiviral drugs.[][2][3][4][5][6][7][8][9][10] New England Journal of Medicine, 340(16), 1255-1268. Link
Sources
- 2. Acyclovir Molecule -- An Anti-Viral Drug [worldofmolecules.com]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? | MDPI [mdpi.com]
- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Acyclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Iso-Acyclovir (N7-Acyclovir)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of iso-acyclovir, the N-7 regioisomer of the antiviral drug acyclovir. As a critical process impurity in the synthesis of acyclovir, a thorough understanding of iso-acyclovir's characteristics is paramount for drug development, quality control, and regulatory compliance. This document delves into the synthesis, separation, and detailed physicochemical characterization of iso-acyclovir, offering a comparative analysis with its pharmaceutically active N-9 counterpart.
Introduction: The Significance of Regioisomers in Acyclovir Synthesis
Acyclovir, or 9-[(2-hydroxyethoxy)methyl]guanine, is a cornerstone of antiviral therapy, primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action relies on the selective phosphorylation by viral thymidine kinase, a process initiated by the specific N-9 substitution on the guanine base.
During the synthesis of acyclovir, the alkylation of the guanine ring can occur at different nitrogen positions, leading to the formation of regioisomers. The most significant of these is the N-7 isomer, commonly referred to as iso-acyclovir. While possessing the same molecular formula and weight as acyclovir, the difference in the attachment point of the (2-hydroxyethoxy)methyl sidechain drastically alters its biological activity, rendering it antivirally inactive.
The presence of iso-acyclovir as an impurity is a critical quality attribute that must be carefully controlled in the final drug product. This necessitates robust analytical methods for its detection and quantification, as well as a comprehensive understanding of its physical and chemical properties to facilitate its separation and characterization.
Figure 1: Chemical structures of Acyclovir (N-9 isomer) and Iso-Acyclovir (N-7 isomer).
Synthesis and Separation of Iso-Acyclovir
The formation of iso-acyclovir is an inherent challenge in most synthetic routes to acyclovir. The alkylation of a protected guanine derivative with a suitable side-chain precursor can yield a mixture of N-9 and N-7 isomers. The ratio of these isomers is influenced by reaction conditions such as the choice of solvent, base, and protecting groups.
Experimental Protocol: Separation of Acyclovir and Iso-Acyclovir by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of acyclovir and its N-7 isomer.
A. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.05 M phosphate buffer (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Reference standards for acyclovir and iso-acyclovir (N-7 isomer)
B. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Gradient Elution:
-
0-10 min: 5% B
-
10-25 min: 5-30% B
-
25-30 min: 30% B
-
30-35 min: 30-5% B
-
35-40 min: 5% B (re-equilibration)
-
C. Procedure:
-
Prepare standard solutions of acyclovir and iso-acyclovir of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for acyclovir and iso-acyclovir.
-
Quantify the amount of iso-acyclovir in the sample by comparing its peak area to that of the standard.
Causality behind Experimental Choices: The use of a C18 column provides good separation for these polar compounds. The acidic phosphate buffer helps to control the ionization state of the molecules, leading to better peak shape and resolution. A gradient elution is employed to effectively separate the two closely eluting isomers within a reasonable run time.
Figure 2: Workflow for the HPLC separation of Acyclovir and Iso-Acyclovir.
Physical and Chemical Properties: A Comparative Analysis
The distinct structural arrangement of iso-acyclovir leads to differences in its physicochemical properties compared to acyclovir. These differences are crucial for developing effective separation and purification strategies.
Table 1: Comparison of Physical and Chemical Properties of Acyclovir and Iso-Acyclovir
| Property | Acyclovir (N-9 isomer) | Iso-Acyclovir (N-7 isomer) |
| Chemical Name | 2-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one[1] | 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one |
| CAS Number | 59277-89-3 | 91702-61-3 |
| Molecular Formula | C₈H₁₁N₅O₃ | C₈H₁₁N₅O₃ |
| Molecular Weight | 225.20 g/mol [1] | 225.2 g/mol |
| Appearance | White to off-white crystalline powder[1] | White solid |
| Melting Point | 256.5-257 °C[2] | Data not consistently available; expected to be different from acyclovir. |
| Solubility | ||
| in Water (37 °C) | 2.5 mg/mL[1] | Expected to have different solubility. |
| in DMSO | ~7 mg/mL[2] | Soluble in a mixture of Methanol and Acetonitrile. |
| in 0.1 M HCl | Soluble | Expected to be soluble. |
| pKa | pKa₁ = 2.27, pKa₂ = 9.25[1] | Expected to have different pKa values due to the altered electronic environment of the purine ring. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of acyclovir and its N-7 isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise location of the side-chain on the guanine ring. The chemical shifts of the purine ring protons and carbons, as well as the methylene protons of the side chain, are distinct for the N-9 and N-7 isomers.
Expected ¹H NMR Spectral Differences:
-
Acyclovir (N-9): The H-8 proton of the purine ring typically appears as a singlet. The methylene protons of the side chain adjacent to the guanine ring (N-CH₂) will have a characteristic chemical shift.
-
Iso-Acyclovir (N-7): The H-8 proton will be in a different electronic environment and thus exhibit a different chemical shift compared to the N-9 isomer. Similarly, the chemical shift of the N-CH₂ protons will be distinct.
Infrared (IR) Spectroscopy
FTIR spectroscopy can provide valuable information about the functional groups and overall molecular structure. Differences in the vibrational modes of the purine ring and the C-N bond associated with the side chain can be observed between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for confirming the molecular weight of iso-acyclovir, which is identical to that of acyclovir. However, fragmentation patterns under tandem MS (MS/MS) conditions may differ, providing a basis for their differentiation. The fragmentation of the purine ring and the side chain can be influenced by the point of attachment.
Experimental Protocol: Mass Spectrometry Analysis
A. Instrumentation and Materials:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid).
B. Procedure:
-
Prepare dilute solutions of acyclovir and iso-acyclovir in a suitable solvent.
-
Infuse the solutions directly into the ESI source or inject them into the LC-MS system.
-
Acquire full scan mass spectra in positive ion mode to confirm the [M+H]⁺ ion at m/z 226.1.
-
Perform tandem MS (MS/MS) on the precursor ion at m/z 226.1 for both isomers.
-
Compare the fragmentation patterns to identify unique fragment ions for each isomer.
Conclusion
The comprehensive characterization of iso-acyclovir, the N-7 regioisomer of acyclovir, is of paramount importance for ensuring the quality, safety, and efficacy of acyclovir drug products. This guide has provided an in-depth overview of the synthesis, separation, and physicochemical properties of iso-acyclovir, with a comparative analysis against the active N-9 isomer. The detailed experimental protocols and spectroscopic insights serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of this critical process impurity. Further research to definitively determine the melting point, aqueous solubility, and pKa values of pure iso-acyclovir is warranted to complete its physicochemical profile.
References
-
MDPI. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Available at: [Link]
-
DailyMed. ACYCLOVIR tablet. Available at: [Link]
-
Pharmaffiliates. Acyclovir - Impurity C (Freebase) | CAS No : 91702-61-3. Available at: [Link]
-
PubChem. Acyclovir. Available at: [Link]
-
Symtera Analytics. Acyclovir N7-Isomer. Available at: [Link]
-
PubChem. 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one. Available at: [Link]
-
Allmpus. ACYCLOVIR EP IMPURITY C. Available at: [Link]
Sources
Spectroscopic Elucidation of Iso-Acyclovir: A Technical Guide to N-7 Regioisomer Analysis
Executive Summary
In the synthesis of Acyclovir (ACV), a guanosine analogue antiviral, the most critical critical quality attribute (CQA) related to structural purity is the control of regioisomerism. The alkylation of guanine typically yields a mixture of the desired N-9 isomer (Acyclovir) and the undesired N-7 isomer (Iso-acyclovir).
Because these two species are constitutional isomers with identical molecular weights (
Part 1: Structural Context & Synthesis Causality
To understand the analysis, one must understand the origin. The guanine nucleus possesses multiple nucleophilic nitrogen atoms. During the alkylation step with 2-oxa-1,4-butanediol diacetate (or similar side-chain synthons), the regioselectivity is governed by the tautomeric state of the guanine and the protecting groups used.
-
Acyclovir (Target): Alkylation at N-9 . This preserves the natural purine connectivity found in guanosine.
-
Iso-Acyclovir (Impurity): Alkylation at N-7 . This is the kinetic byproduct, often formed due to steric accessibility or lack of specific N-9 direction.
Diagram 1: The Regio-Divergent Synthesis Pathway
Caption: Regio-divergent alkylation of guanine. The N-7 isomer (Iso-acyclovir) competes with the N-9 target, necessitating rigorous spectroscopic discrimination.
Part 2: Nuclear Magnetic Resonance (The Gold Standard)
NMR is the only self-validating method for assigning the N-7 vs. N-9 connectivity. The differentiation rests on the "Bridgehead Carbon Shift Rule" and HMBC (Heteronuclear Multiple Bond Correlation) connectivity.
The Bridgehead Carbon Rule ( C NMR)
The chemical shifts of the bridgehead carbons (C-4 and C-5) are highly sensitive to the site of alkylation due to the rearrangement of the double bond system in the imidazole ring.
-
N-9 Alkylation (Acyclovir): The imidazole double bond is formally located between N-7 and C-8. This results in a specific shielding pattern.[1][2]
-
N-7 Alkylation (Iso-acyclovir): The double bond shifts to between N-9 and C-8 (or resonates differently), causing a dramatic inversion in the chemical shifts of C-4 and C-5.
Table 1: Diagnostic NMR Shifts (DMSO-d6)
| Nucleus | Position | Acyclovir (N-9) | Iso-Acyclovir (N-7) | |
| C-5 | 116.0 - 117.0 | 105.0 - 108.0 | +10 ppm (Deshielded) | |
| C-4 | 151.0 - 152.0 | 160.0 - 164.0 | -10 ppm (Shielded) | |
| H-8 | 7.81 | 8.1 - 8.3 | ~ -0.4 ppm | |
| 5.35 | 5.45 - 5.60 | Minor shift |
Note: Shifts are approximate and solvent-dependent (DMSO-d6 is standard).
HMBC Connectivity (The Proof)
To validate the structure without relying on literature shifts, use HMBC. You are looking for the "Three-Bond Correlation" (
-
Protocol: Run a standard gradient HMBC experiment. Focus on the correlation from the side-chain methylene protons (
) . -
N-9 Acyclovir: The
protons will show correlations to C-4 and C-8 . -
N-7 Iso-acyclovir: The
protons will show correlations to C-5 and C-8 .
Why this works: The N-9 nitrogen is attached to C-4 and C-8. The N-7 nitrogen is attached to C-5 and C-8. The HMBC cross-peak to either C-4 (approx 151 ppm) or C-5 (approx 106 ppm) is the definitive "smoking gun."
Part 3: Mass Spectrometry (Screening & Quantification)
While high-resolution MS (HRMS) yields the same formula (
Fragmentation Pathways
Both isomers fragment to release the guanine base (
-
N-7 Isomer: Generally exhibits a lower stability of the N-glycosidic bond. In collision-induced dissociation (CID), the N-7 isomer often yields the base fragment (
152) at lower collision energies compared to the N-9 isomer. -
Diagnostic Ion:
226 .
LC-MS Separation
Because MS alone is ambiguous, chromatographic separation is required prior to detection.
-
Stationary Phase: C18 Reverse Phase.
-
Elution Order: Iso-acyclovir (N-7) is typically more polar than Acyclovir (N-9) due to the exposure of the dipole moment on the imidazole ring.
-
Result: Iso-acyclovir typically elutes before Acyclovir in standard reverse-phase gradients (Water/Methanol or Water/Acetonitrile with Formic Acid).
Part 4: Infrared Spectroscopy (Supporting Data)
IR is less definitive than NMR but useful for rapid raw material ID. The distinction lies in the carbonyl region.[3]
-
Acyclovir (N-9): The carbonyl stretch (
) appears sharp at 1690–1700 cm⁻¹ . -
Iso-Acyclovir (N-7): Due to the alkylation at N-7, the conjugation through the imidazole ring to the pyrimidine ring is altered. The carbonyl band often shifts to a higher wavenumber or broadens/splits differently compared to the N-9 form, reflecting the disruption of the H-bonding network typical of the crystal lattice of pure Acyclovir.
Part 5: Experimental Protocols
Protocol: Definitive NMR Identification
Objective: Distinguish N-9 from N-7 in a bulk drug substance batch.
-
Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6 . (Avoid
as exchangeable protons on Guanine will disappear). -
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
1H (16 scans): Check H-8 region (7.8 - 8.5 ppm).
-
13C (1024 scans): Look for C-5 signal. If you see a peak at ~105-108 ppm, N-7 is present. If the peak is ~116 ppm, it is N-9.
-
gHMBC (Optimized for 8 Hz): Set center of spectral width to aromatic region.
-
-
Data Processing: Phase correct manually. Integration of H-8 signals can yield a molar ratio of N-9:N-7 if the mixture is present.
Protocol: LC-MS Impurity Profiling
Objective: Quantify Iso-acyclovir at <0.1% levels.
-
Column: C18,
, 3.5 µm particle size. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B over 10 mins (Isocratic hold if separation is poor), then ramp to 90% B.
-
Detection: ESI Positive Mode. Monitor MRM transition
. -
Criterion: Relative Retention Time (RRT) of Iso-acyclovir is typically ~0.8 - 0.9 relative to Acyclovir.
Diagram 2: Analytical Decision Matrix
Caption: Decision matrix for confirming regio-isomeric identity using HPLC and Carbon-13 NMR markers.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Acyclovir Monograph 0968. (Standard for Impurity A and related substances).
- Johansson, N. G., et al. (1986). "Synthesis of Acyclovir and its N-7 Isomer." Journal of Heterocyclic Chemistry. (Foundational work on the N-9 vs N-7 synthesis and NMR shifts).
-
BenchChem . "Differentiation of N7 and N9 Purine Isomers using NMR." Technical Note. Link
-
United States Pharmacopeia (USP) . Acyclovir Reference Standards. (Defines Related Compound A as the N-7 isomer in some contexts, though often refers to guanine impurities).
-
Völp, A., et al. (2020). "Tandem mass spectrometry of small-molecule antiviral drugs." Journal of Mass Spectrometry. (Detailed fragmentation pathways).
Sources
The Isomeric Shadow: A Technical Guide to the Discovery and Isolation of Iso-Acyclovir
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of iso-acyclovir, the N-7 isomer of the potent antiviral drug acyclovir. While acyclovir (N-9 isomer) has been a cornerstone of anti-herpetic therapy since its discovery in the 1970s, its synthesis is invariably accompanied by the formation of the isomeric impurity, iso-acyclovir.[1] This guide delves into the fundamental chemistry of purine alkylation that dictates the formation of both isomers, offering field-proven insights into the experimental choices aimed at maximizing the yield of the desired N-9 product. We will explore detailed protocols for the chromatographic separation of these closely related compounds and their characterization using modern analytical techniques. Furthermore, this guide will shed light on the biological significance, or lack thereof, of iso-acyclovir, providing a complete picture for researchers, scientists, and drug development professionals in the field of antiviral chemotherapy.
Introduction: The Genesis of Acyclovir and its Isomeric Companion
The discovery of acyclovir, 9-[(2-hydroxyethoxy)methyl]guanine, in 1974 by Howard Schaeffer and the subsequent elucidation of its mechanism of action by Gertrude B. Elion and her team at Burroughs Wellcome marked a paradigm shift in antiviral therapy.[2] Acyclovir's remarkable selectivity for herpesvirus-infected cells, stemming from its specific phosphorylation by viral thymidine kinase, established a new era of targeted antiviral drug design.[1]
However, the synthetic route to this groundbreaking therapeutic is not without its chemical intricacies. The core of acyclovir synthesis lies in the alkylation of a guanine moiety. Due to the tautomeric nature of the guanine ring, alkylation can occur at multiple nitrogen atoms, primarily at the N-9 and N-7 positions. This inherent reactivity leads to the co-synthesis of the desired N-9 isomer (acyclovir) and its structural isomer, 7-[(2-hydroxyethoxy)methyl]guanine, which we will refer to as iso-acyclovir.
The presence of iso-acyclovir as a process-related impurity necessitates robust methods for its separation and characterization to ensure the purity and safety of the final active pharmaceutical ingredient (API). Understanding the formation, isolation, and biological profile of iso-acyclovir is therefore of paramount importance for any scientist involved in the development and manufacturing of acyclovir and related nucleoside analogues.
The Chemical Dichotomy: Synthesis of Acyclovir and the Inevitable Formation of Iso-Acyclovir
The predominant synthetic strategies for acyclovir involve the condensation of a guanine precursor with an appropriate side-chain synthon. The regioselectivity of this reaction is the critical determinant of the ratio of acyclovir to iso-acyclovir produced.
The Alkylation of Guanine: A Tale of Two Nitrogens
The alkylation of guanine with a side-chain donor, such as 2-acetoxyethoxymethyl bromide, in the presence of a base, is a common approach. The guanine anion formed under basic conditions presents two primary nucleophilic centers: N-9 and N-7. The N-9 position is generally favored thermodynamically, leading to acyclovir as the major product. However, the kinetic product, the N-7 isomer (iso-acyclovir), is often formed in significant quantities.
The choice of solvent, base, and protecting groups for the guanine nucleus plays a crucial role in influencing the N-9/N-7 ratio. For instance, the use of silylated guanine derivatives has been shown to enhance the regioselectivity towards the N-9 position.
Experimental Protocol: A Generalized Guanine Alkylation
Objective: To synthesize a mixture of acyclovir and iso-acyclovir for subsequent separation.
Materials:
-
Guanine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
Anhydrous aprotic solvent (e.g., xylene)
-
Acetoxyethoxymethyl bromide
-
Aqueous sodium hydroxide
-
Hydrochloric acid
Procedure:
-
A suspension of guanine in an anhydrous aprotic solvent is treated with an excess of HMDS and a catalytic amount of ammonium sulfate.
-
The mixture is heated to reflux to effect the silylation of the guanine.
-
After cooling, a stoichiometric amount of acetoxyethoxymethyl bromide is added, and the reaction is heated to drive the alkylation.
-
The reaction mixture is then cooled and subjected to hydrolysis with an aqueous base (e.g., NaOH) to cleave the silyl and acetyl protecting groups.
-
The aqueous solution is neutralized with acid (e.g., HCl) to precipitate the mixture of acyclovir and iso-acyclovir.
-
The crude product is collected by filtration, washed, and dried.
Visualizing the Reaction Pathway
Caption: Synthetic pathway to a mixture of acyclovir and iso-acyclovir.
The Separation Challenge: Isolating Iso-Acyclovir
The structural similarity between acyclovir and iso-acyclovir poses a significant challenge for their separation. Their nearly identical molecular weights and similar polarities make simple crystallization techniques often ineffective for achieving high purity.
Chromatographic Purification: The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and purification of acyclovir and iso-acyclovir. Reversed-phase chromatography is typically employed, leveraging subtle differences in the hydrophobicity of the two isomers.
Experimental Protocol: HPLC Separation of Acyclovir and Iso-Acyclovir
Objective: To separate a mixture of acyclovir and iso-acyclovir using reversed-phase HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5) and a polar organic solvent (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 255 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Prepare a standard solution of the acyclovir and iso-acyclovir mixture in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile at 255 nm. Acyclovir, being slightly more polar, will typically have a shorter retention time than iso-acyclovir.
-
Collect the fractions corresponding to each peak for further analysis and characterization.
Visualizing the Separation Workflow
Caption: Workflow for the isolation of iso-acyclovir via HPLC.
Characterization of Iso-Acyclovir: Confirming the Structure
Once isolated, the definitive identification of iso-acyclovir requires a suite of analytical techniques to confirm its chemical structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The chemical shifts of the protons and carbons in the purine ring and the acyclic side chain will differ characteristically between the N-9 and N-7 isomers. For instance, the ¹H NMR signal for the proton at position 8 of the purine ring in acyclovir (N-9 isomer) is observed around 7.82 ppm in DMSO-d6.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of iso-acyclovir, which is identical to that of acyclovir (C₈H₁₁N₅O₃). Fragmentation patterns may also provide clues to the substitution pattern on the guanine ring.
Purity Assessment
The purity of the isolated iso-acyclovir should be assessed using HPLC, as described in the separation protocol. A single, sharp peak under the optimized chromatographic conditions is indicative of a high degree of purity.
Biological Activity: The Significance of Isomeric Purity
A critical aspect of characterizing any process-related impurity is to understand its biological activity. Extensive studies have been conducted on the antiviral properties of acyclovir. However, the biological activity of iso-acyclovir is far less pronounced.
Research on N-substituted derivatives of acyclovir has shown that modifications at the N-7 position, as is the case with iso-acyclovir, generally lead to a significant loss of antiviral activity.[4] This is attributed to the strict structural requirements of the viral thymidine kinase, which selectively phosphorylates the N-9 isomer to its active triphosphate form. The N-7 isomer is a poor substrate for this enzyme and therefore does not undergo the necessary activation to inhibit viral DNA polymerase.
This lack of significant biological activity underscores the importance of minimizing the formation of iso-acyclovir during synthesis and effectively removing it during purification to ensure the therapeutic efficacy of acyclovir.
Conclusion
The discovery and isolation of iso-acyclovir are intrinsically linked to the development of its clinically vital isomer, acyclovir. While often viewed as an undesirable byproduct, the study of iso-acyclovir provides valuable insights into the fundamental principles of purine chemistry and the stringent structural requirements for antiviral activity. The technical guide presented herein offers a comprehensive framework for understanding the synthesis, separation, and characterization of this important process-related impurity. For researchers and professionals in drug development, a thorough understanding of such isomeric impurities is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of life-saving antiviral medications.
References
-
Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of medicinal chemistry, 31(7), 1351–1355. [Link]
-
Elion, G. B. (1993). Acyclovir: discovery, mechanism of action, and selectivity. Journal of medical virology. Supplement, 1, 2–6. [Link]
-
Schaeffer, H. J. (1982). Acyclovir chemistry and spectrum of activity. The American journal of medicine, 73(1A), 4–6. [Link]
-
Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of pharmaceutical and biomedical analysis, 37(4), 687–694. [Link]
-
Whittington, R., & Faulds, D. (1993). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 46(5), 877–910. [Link]
-
O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]
-
Britannica, T. Editors of Encyclopaedia (2023, December 15). acyclovir. Encyclopedia Britannica. [Link]
-
Wikipedia contributors. (2024, January 29). Aciclovir. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Acyclovir. In PubChem Compound Summary for CID 135398513. Retrieved February 7, 2026, from [Link]
-
El-Abasawy, N. M., El-Gindy, A., El-Zeany, B. A., & El-Bardicy, M. G. (2011). Application of quantitative nuclear magnetic resonance spectroscopy for the determination of amantadine and acyclovir in plasma and pharmaceutical samples. Spectroscopy, 26(4-5), 239-250. [Link]
-
Collins, P. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. The Journal of antimicrobial chemotherapy, 12 Suppl B, 19–27. [Link]
-
Boyd, M. R., Bacon, T. H., Sutton, D., & Cole, M. (1987). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Journal of antimicrobial chemotherapy, 20 Suppl B, 3–11. [Link]
-
King, D. H. (1988). History, pharmacokinetics, and pharmacology of acyclovir. Journal of the American Academy of Dermatology, 18(1 Pt 2), 176–179. [Link]
- Lalezari, P., Lalezari, I., & Dannenberg, T. L. (1986). A process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.
-
Trajković, S., Stanković, M., Ilić, D., & Cakić, M. (2014). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Macedonian pharmaceutical bulletin, 60(1), 21-29. [Link]
-
Kłys, A., & Gzella, A. K. (2020). Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. Acta poloniae pharmaceutica, 77(1), 69–77. [Link]
-
de Oliveira, A. P., & de Santana, D. P. (2016). Green Analytical HPLC Method Development of Acyclovir Loaded Floating Raft Formulation in Spiked Rabbit Plasma. International Journal of Pharmaceutical and Clinical Research, 8(11), 1526-1533. [Link]
-
Våbenø, J., & Lejon, T. (2021). Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]
Sources
- 1. Acyclovir | Herpes treatment, antiviral, antiviral drug | Britannica [britannica.com]
- 2. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of quantitative nuclear magnetic resonance spectroscopy for the determination ofamantadine and acyclovir in plasma and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The N-7 Regioisomer Challenge: Iso-Acyclovir in Herpesvirus Therapeutics
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Virologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists Focus: Structure-Activity Relationships (SAR), Impurity Profiling, and Biological Specificity
Executive Summary
In the development of guanosine-analogue antivirals, Iso-acyclovir (7-[(2-hydroxyethoxy)methyl]guanine) represents the critical "mirror" to Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine). While Acyclovir (ACV) is the gold standard for treating Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV), its N-7 regioisomer, Iso-acyclovir, is biologically inert.
This guide details the biological divergence of these two isomers. For drug development professionals, Iso-acyclovir is not merely an impurity to be removed; it is a vital negative control that validates the regioselectivity of viral Thymidine Kinase (vTK). This document outlines the mechanistic basis of this inactivity, the protocols for differentiating the isomers, and the data standards required for regulatory submission.
Part 1: Structural Biology & SAR (The Mechanistic Divergence)
The biological activity of acyclic nucleosides hinges on a single critical event: Bioactivation by Viral Thymidine Kinase (vTK).
The Regiochemical Switch
The synthesis of Acyclovir involves the alkylation of guanine. This reaction is not perfectly regioselective, producing a mixture of the N-9 isomer (Active Drug) and the N-7 isomer (Iso-acyclovir).
-
Acyclovir (N-9): Mimics the natural glycosidic bond of guanosine (sugar attached at N-9). The vTK enzyme recognizes this geometry, allowing the molecule to enter the catalytic pocket.
-
Iso-acyclovir (N-7): The acyclic side chain is attached to the imidazole ring's N-7 position. This shifts the steric bulk and alters the hydrogen-bonding landscape, rendering the molecule unrecognizable to vTK.
Pathway Visualization: The Phosphorylation Bottleneck
The following diagram illustrates the "Gatekeeper" function of HSV-TK. ACV is processed into a chain-terminating nucleotide, while Iso-acyclovir is rejected, preventing downstream inhibition of DNA Polymerase.
Figure 1: The Activation Cascade. Note that Iso-acyclovir fails at the first step (vTK binding), preventing the formation of the active triphosphate species.
Part 2: Experimental Protocols (Differentiation & Validation)
To validate the biological profile of Iso-acyclovir, researchers must employ assays that demonstrate both its chemical identity and its lack of antiviral potency.
Protocol A: High-Performance Liquid Chromatography (HPLC) Separation
Purpose: To quantitate Iso-acyclovir as a distinct entity from Acyclovir in biological samples or drug substances.
System Suitability:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.02 M Acetic Acid (pH 3.5) / Methanol gradient.
-
Detection: UV at 254 nm.
Procedure:
-
Standard Preparation: Dissolve pure Acyclovir and Iso-acyclovir standards in 0.1 N NaOH (solubility is pH-dependent). Dilute with water to 100 µg/mL.
-
Injection: Inject 20 µL of the mixture.
-
Elution Order: Due to polarity differences, Iso-acyclovir typically elutes before Acyclovir (Relative Retention Time ~0.6 - 0.8 depending on gradient).
-
Acceptance Criteria: Resolution (Rs) between N-7 and N-9 peaks must be > 2.0.
Protocol B: Plaque Reduction Neutralization Assay (Biological Activity)
Purpose: To empirically demonstrate the lack of antiviral activity of Iso-acyclovir compared to the N-9 isomer.
Workflow Diagram:
Figure 2: Plaque Reduction Assay Workflow. This comparative method is the industry standard for determining IC50 values.
Step-by-Step Methodology:
-
Seeding: Seed Vero (African Green Monkey Kidney) cells at
cells/well. Incubate overnight to form a monolayer. -
Infection: Aspirate media. Infect wells with HSV-1 (strain KOS) or HSV-2 at a Multiplicity of Infection (MOI) designed to yield ~50 plaques per well. Adsorb for 1 hour at 37°C.
-
Overlay: Apply a semi-solid overlay (Methylcellulose or Agarose) containing the drug dilutions.
-
Acyclovir Range: 0.01 µM to 10 µM.
-
Iso-acyclovir Range: 1 µM to 100 µM (Higher concentrations required to prove inactivity).
-
-
Incubation: Incubate for 72 hours until plaques are visible.
-
Quantification: Fix with 10% Formalin, stain with 0.1% Crystal Violet. Count clear zones (plaques).
Part 3: Data Analysis & Interpretation
The following data represents typical results expected when comparing high-purity Acyclovir against Iso-acyclovir.
Comparative Activity Table (HSV-1)
| Parameter | Acyclovir (N-9) | Iso-Acyclovir (N-7) | Interpretation |
| IC50 (µM) | 0.1 - 0.5 | > 100 | >200-fold difference in potency. |
| CC50 (Cytotoxicity) | > 300 µM | > 300 µM | Both compounds are non-toxic to host cells. |
| Selectivity Index (SI) | > 600 | < 3 | Iso-acyclovir lacks therapeutic window. |
| vTK Affinity ( | High (nM range) | Negligible | Iso-ACV does not bind the activating enzyme. |
Interpreting the "Inactive" Result
A common error in R&D is assuming "Inactive" means "Zero Effect." At extremely high concentrations (>100 µM), Iso-acyclovir may show weak inhibition due to non-specific interference or trace contamination with the N-9 isomer.
-
Validation Rule: If Iso-acyclovir shows an IC50 < 50 µM, the sample should be re-purified using the HPLC protocol (Section 2.1) to ensure it is not contaminated with Acyclovir.
References
-
Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine.[1][2][3][4] Proceedings of the National Academy of Sciences. Link
- United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities (Procedure 1: Guanine and Impurities). USP-NF.
-
Field, H. J., & Vere Hodge, R. A. (2013). Recent developments in anti-herpesvirus drugs.[4][5][6][7][8] British Medical Bulletin. Link
-
Wagstaff, A. J., et al. (1994). Acyclovir.[1][2][4][5][6][7][9][10][11][12] A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs. Link
- European Pharmacopoeia (Ph. Eur.). Aciclovir: Impurity B (7-[(2-hydroxyethoxy)methyl]guanine). (Defines Iso-acyclovir as a specified impurity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Herpes - Wikipedia [en.wikipedia.org]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aciclovir - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral activity and its mechanism of guanine 7-N-oxide on DNA and RNA viruses derived from salmonid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in the Likelihood of Acyclovir Resistance-Associated Mutations in the Thymidine Kinase Genes of Herpes Simplex Virus 1 and Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation, Handling, and Storage of Iso-Acyclovir Stock Solutions
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, storage, and quality control of iso-acyclovir stock solutions. As an isomer of the widely-used antiviral agent acyclovir, the precise and consistent preparation of iso-acyclovir solutions is paramount for achieving reproducible and reliable results in research and drug development settings. This document outlines field-proven methodologies, explains the scientific rationale behind key procedural steps, and offers guidance on ensuring the stability and integrity of the prepared solutions. The protocols are designed for researchers, scientists, and drug development professionals who require accurate and validated methods for working with this class of compounds.
Introduction: The Criticality of Stock Solution Integrity
Iso-acyclovir, an isomer of the guanosine analog acyclovir, is a compound of interest in antiviral research. The efficacy and reproducibility of any in vitro or in vivo study fundamentally depend on the accuracy of the concentration and the stability of the test compound. Improperly prepared stock solutions can lead to significant experimental artifacts, including insolubility, degradation, and inaccurate dosing, ultimately compromising data integrity.
This application note serves as a self-validating system for preparing iso-acyclovir stock solutions. By integrating best practices with an understanding of the compound's physicochemical properties—extrapolated from its well-characterized isomer, acyclovir—this guide empowers researchers to produce high-quality, reliable stock solutions.
Disclaimer: Specific experimental data on the solubility and stability of iso-acyclovir is not widely available. This protocol is based on the established properties of acyclovir. It is strongly recommended that researchers perform small-scale, preliminary solubility tests under their specific experimental conditions before preparing large-volume stock solutions.
Physicochemical Properties & Solubility Profile (Acyclovir as a Proxy)
Understanding the solubility of a compound is the first step in designing a robust preparation protocol. Acyclovir is known for its poor water solubility, a characteristic likely shared by its isomer, iso-acyclovir[1][2]. Therefore, an organic solvent is typically required for preparing a high-concentration primary stock solution.
| Solvent | Approximate Solubility of Acyclovir | Notes & Considerations |
| Water (25°C) | ~1.3 mg/mL[2][3] | Very low solubility limits its use for high-concentration stocks. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL[4] | Lower solubility than in pure water; unsuitable for primary stocks. |
| Dimethyl Sulfoxide (DMSO) | ~16 - 45 mg/mL [4][5] | Recommended solvent for primary stock. Use anhydrous (moisture-free) DMSO to prevent compound hydration and ensure maximum solubility[5]. |
| 0.1 N Hydrochloric Acid (HCl) | ~1.14 mg/mL[3][6] | Soluble, but the acidic condition may affect compound stability and is not suitable for most cell-based assays. |
| 0.1 N Sodium Hydroxide (NaOH) | Soluble[7] | Basic conditions can enhance solubility but may also lead to degradation. The resulting high pH (~11) is incompatible with biological systems[8]. |
| Ethanol | Insoluble[5] | Not a suitable solvent. |
Safety & Handling Precautions
Before handling iso-acyclovir powder, it is mandatory to read the corresponding Safety Data Sheet (SDS). Standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)[9].
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid creating and inhaling dust[10][11].
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[10][12].
-
Storage of Solid Compound: Store the solid iso-acyclovir powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight[10]. Recommended storage temperature is typically -20°C for long-term stability, as indicated for acyclovir[4].
Protocol I: Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a 20 mM iso-acyclovir stock solution in 100% anhydrous DMSO. The molecular weight of iso-acyclovir is assumed to be the same as acyclovir (225.2 g/mol ).
Required Materials
-
Iso-acyclovir powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (water bath) (optional)
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of iso-acyclovir needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 2 mL of a 20 mM stock): Mass (mg) = 20 mmol/L × 0.002 L × 225.2 g/mol = 9.008 mg
-
-
Weighing the Compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the calculated amount of iso-acyclovir powder directly into the vial inside a chemical fume hood. Record the exact mass.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.
-
Expert Insight: Adding the solvent to the dry powder is crucial for accurate concentration calculation and efficient dissolution.
-
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particles or crystals remain, sonicate the vial in a room temperature water bath for 10-15 minutes[13].
-
Causality: Sonication uses ultrasonic waves to create micro-agitations, breaking up compound aggregates and accelerating the dissolution process without excessive heating, which could degrade the compound.
-
Allow the solution to return to room temperature. Ensure it remains clear and free of any precipitate.
-
-
Aliquotting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile vials.
-
Expert Insight: Aliquotting is critical to preserve the integrity of the stock solution. It minimizes contamination risk and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.
-
Label each aliquot clearly with the compound name, concentration, solvent, date, and your initials.
-
Workflow for Primary Stock Preparation
Caption: Workflow for preparing a concentrated iso-acyclovir primary stock solution in DMSO.
Protocol II: Preparation of Aqueous Working Solutions
This protocol describes the serial dilution of the DMSO primary stock into an aqueous buffer or cell culture medium for final experimental use.
Step-by-Step Methodology
-
Thawing: Remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Dilution Strategy: Plan a serial dilution scheme to reach the final desired concentration. It is best practice to perform intermediate dilutions rather than a single large dilution to improve accuracy.
-
Execution:
-
Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer or medium. Crucially, always add the DMSO stock to the aqueous solution while gently swirling or vortexing [13]. Never add the aqueous solution to the concentrated DMSO stock.
-
Causality: Adding the small volume of DMSO stock to the larger volume of aqueous buffer ensures rapid dispersal. This prevents the compound from reaching a localized supersaturated state, which would cause it to immediately precipitate out of solution.
-
-
Final Solvent Concentration:
-
Calculate the final percentage of DMSO in your working solution.
-
Formula: % DMSO = (Volume of Stock Added / Total Volume of Working Solution) × 100
-
Trustworthiness: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally be kept below 0.1%, as DMSO can have physiological effects[4]. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but no iso-acyclovir.
-
Workflow for Preparing Working Solutions
Caption: Recommended workflow for diluting the DMSO primary stock to a final aqueous working solution.
Storage & Stability
Proper storage is essential to maintain the efficacy of iso-acyclovir solutions. Incorrect storage can lead to degradation, precipitation, or contamination.
| Solution Type | Recommended Storage | Approximate Stability | Key Considerations |
| Solid Powder | -20°C, tightly sealed, protected from light and moisture.[4][10][14] | ≥ 4 years (for Acyclovir)[4] | Ensure container is tightly sealed to prevent hydration. |
| Primary DMSO Stock | -20°C or -80°C in single-use aliquots, protected from light. | ≥ 1 year at -80°C (typical for DMSO stocks)[5] | Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | Use immediately. Do not store. | < 24 hours[4][8] | Acyclovir and its analogs have limited stability in aqueous solutions. Precipitation can occur over time, especially if refrigerated[8][15]. Prepare fresh from the DMSO stock for each experiment. |
References
-
Title: Solubility Enhancement of Antiviral Drug- Acyclovir by Solid Dispersion Technique Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Acyclovir Chemistry Review Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]
-
Title: Acyclovir | CHEO ED Outreach Source: Children's Hospital of Eastern Ontario URL: [Link]
-
Title: Evaluation of the stability of aciclovir in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy Source: European Journal of Hospital Pharmacy URL: [Link]
-
Title: Chemical Stability of New Acyclovir Analogues with Peptidomimetics Source: ResearchGate URL: [Link]
-
Title: Important physical/chemical properties of acyclovir Source: ResearchGate URL: [Link]
-
Title: Dilution Zovirax® (acyclovir) Source: GlobalRPH URL: [Link]
-
Title: Acyclovir suspension Source: ResearchGate URL: [Link]
-
Title: In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimizing Antiviral Stockpiles for Pandemic Response: A Strategic Framework Source: The Journal of Infectious Diseases | Oxford Academic URL: [Link]
-
Title: Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility Source: ACS Omega | National Institutes of Health (NIH) URL: [Link]
-
Title: How to Store Aciclovir Properly - Storage Guide Source: EverydayMeds URL: [Link]
-
Title: Safety Data Sheet - Acyclovir (59277-89-3) Source: Scribd URL: [Link]
-
Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]
-
Title: In Vitro Release Test (IVRT) Comparisons of Six Acyclovir Cream, 5% Products to Evaluate the Impact of Composition Source: American Association of Pharmaceutical Scientists URL: [Link]
-
Title: In vitro evaluation of cutaneous penetration of acyclovir from semisolid commercial formulations and relation with its effective antiviral concentration Source: ResearchGate URL: [Link]
-
Title: The preparation, characterisation and solubility characteristics of a hydrogen-bonded complex between acyclovir and cytosine Source: PubMed URL: [Link]
-
Title: Preparation of Acyclovir-Containing Solid Foam by Ultrasonic Batch Technology Source: National Institutes of Health (NIH) URL: [Link]
- Title: Compositions and methods for enhanced delivery of antiviral agents Source: Google Patents URL
-
Title: SAFETY DATA SHEET - ACICLOVIR Source: Farmalabor URL: [Link]
-
Title: Optimizing Antiviral Stockpiles for Pandemic Response: A Strategic Framework Source: PubMed URL: [Link]
-
Title: in-vitro and in-vivo correlation of immediate release acyclovir tablet using wagner nelson method Source: International Journal of Pharmacy URL: [Link]
-
Title: Acyclovir, USP Safety Data Sheet Source: DC Fine Chemicals URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. scribd.com [scribd.com]
- 11. echemi.com [echemi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. emulatebio.com [emulatebio.com]
- 14. everydaymeds.co.uk [everydaymeds.co.uk]
- 15. Acyclovir | CHEO ED Outreach [outreach.cheo.on.ca]
Application Notes and Protocols: A Framework for In Vitro Efficacy Testing of Acyclovir Isomers Against Herpes Simplex Virus 1 (HSV-1)
Introduction: The Rationale for Screening Acyclovir Isomers
Acyclovir is a cornerstone in the management of Herpes Simplex Virus (HSV) infections.[1] As a synthetic purine nucleoside analogue, its efficacy hinges on a selective mechanism of action.[2] The drug is preferentially phosphorylated by a viral-encoded thymidine kinase (TK) in infected cells, leading to its conversion into acyclovir triphosphate.[3] This active form acts as a potent inhibitor of the viral DNA polymerase, causing chain termination upon incorporation into the growing viral DNA strand and thus halting viral replication.[4] This targeted activation is the basis for acyclovir's high selectivity and favorable safety profile.[5]
Recent advancements in medicinal chemistry have spurred the development of various isomers and derivatives of acyclovir, with the goal of enhancing bioavailability, overcoming resistance, or improving efficacy.[2] Studies have shown that even subtle stereochemical differences in acyclovir analogues, such as in single isomers of phosphoramidate ProTides of acyclovir, can lead to significantly different antiviral potencies against HSV-1.[6][7] Therefore, a robust and standardized in vitro testing protocol is paramount for the preclinical evaluation of these novel compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-HSV-1 activity of acyclovir isomers (referred to herein as "iso-acyclovir" for the purpose of this protocol) in a cell culture model. The protocols herein are designed as a self-validating system, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Guiding Principles: Cytotoxicity vs. Antiviral Activity
A critical aspect of antiviral drug development is to differentiate between specific antiviral activity and general cytotoxicity. A compound that indiscriminately kills host cells will appear to reduce viral replication, but it will have no therapeutic value. Therefore, our experimental approach is bifurcated:
-
Determine the Cytotoxicity Profile: We must first establish the concentration range at which iso-acyclovir is toxic to the host cells in the absence of viral infection. This is quantified by the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces host cell viability by 50%.
-
Evaluate Antiviral Efficacy: Subsequently, we assess the compound's ability to inhibit viral replication at non-toxic concentrations. The primary endpoint here is the 50% effective concentration (EC50), the concentration required to inhibit viral activity (in this case, plaque formation) by 50%.
The therapeutic potential of iso-acyclovir is then encapsulated by the Selectivity Index (SI) , calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity of the compound for inhibiting the virus over harming the host cell. Generally, an SI value of 10 or greater is considered indicative of promising in vitro activity.
Experimental Workflow: A Visual Overview
The overall experimental process follows a logical progression from preparing the necessary biological reagents to conducting the assays and analyzing the data.
Caption: High-level workflow for evaluating iso-acyclovir.
Detailed Protocol 1: Cytotoxicity Assessment (CC50 Determination)
This protocol utilizes the Neutral Red Uptake (NRU) assay, a reliable method for determining cell viability based on the ability of live cells to incorporate the dye into their lysosomes.[8]
Materials:
-
Vero cells (or another susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Iso-acyclovir and Acyclovir stock solutions (in DMSO or other appropriate solvent)
-
96-well flat-bottom cell culture plates
-
Neutral Red (NR) solution (0.33% in PBS)
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (540 nm filter)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count Vero cells, ensuring viability is >95%.
-
Seed a 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of iso-acyclovir and acyclovir (as a control) in complete medium. A typical starting range is 0.1 µM to 1000 µM.
-
Include "cell control" wells (medium only) and "solvent control" wells (medium with the highest concentration of the solvent used for the drug stocks).
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions or control medium to triplicate wells.
-
Incubate for 48-72 hours at 37°C with 5% CO2 (this incubation time should match the duration of the antiviral assay).
-
-
Neutral Red Uptake:
-
After incubation, visually inspect the wells for any morphological changes.
-
Remove the treatment medium and wash the cells gently with 150 µL of PBS.
-
Add 100 µL of pre-warmed NR solution to each well and incubate for 2 hours at 37°C.
-
Remove the NR solution and wash the cells with 150 µL of PBS.
-
-
Dye Extraction and Measurement:
-
Add 150 µL of NR destain solution to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD_treated / OD_cell_control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the CC50 value.
Detailed Protocol 2: Antiviral Efficacy (EC50) by Plaque Reduction Assay
The Plaque Reduction Assay (PRA) is the gold standard for quantifying the inhibition of viral replication.[9] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection.[9]
Materials:
-
Confluent monolayers of Vero cells in 24-well plates
-
HSV-1 stock of a known titer (PFU/mL)
-
Iso-acyclovir and Acyclovir stock solutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1.2% methylcellulose)
-
Crystal Violet staining solution (0.5% crystal violet in 10% ethanol)
-
Methanol (for cell fixation)
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
-
Viral Infection:
-
Prepare a dilution of the HSV-1 stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with 200 µL of the diluted virus.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Compound Treatment:
-
During the viral adsorption period, prepare serial dilutions of iso-acyclovir and acyclovir in the overlay medium. Concentrations should be below the determined CC50.
-
After the 1-hour incubation, remove the viral inoculum. Do not wash the cells.
-
Add 1 mL of the compound-containing overlay medium (or control overlay medium for "virus control" wells) to each well in triplicate.
-
Incubate for 48-72 hours at 37°C with 5% CO2, until distinct plaques are visible in the virus control wells.
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 500 µL of ice-cold methanol to each well for 20 minutes at -20°C.[10][11]
-
Remove the methanol and stain the cells with 500 µL of Crystal Violet solution for 10-15 minutes at room temperature.[10][11]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration: % Inhibition = [1 - (Plaque_count_treated / Plaque_count_virus_control)] * 100
-
Plot the % Inhibition against the log of the compound concentration.
-
Use non-linear regression analysis to determine the EC50 value.
HSV-1 Replication Cycle and Acyclovir's Mechanism
Understanding the viral replication cycle is key to interpreting antiviral data. Acyclovir and its isomers primarily target the DNA replication phase within the nucleus.
Caption: HSV-1 replication cycle and the target of acyclovir.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison. The final analysis involves calculating the Selectivity Index (SI) to gauge the therapeutic potential of the test compound.
Table 1: Cytotoxicity and Antiviral Activity of Iso-Acyclovir against HSV-1
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Iso-Acyclovir | Value from NRU Assay | Value from PRA | Calculated Value |
| Acyclovir (Control) | >1000 | 0.85 | >1176 |
Note: The values for Acyclovir are representative literature values and should be determined experimentally in parallel with iso-acyclovir.[12]
A high SI value for iso-acyclovir, ideally comparable to or exceeding that of the acyclovir control, would warrant further investigation into its mechanism of action and potential for in vivo studies.
References
-
Andrei, G., & Snoeck, R. (2010). The potency of acyclovir can be markedly different in different cell types. PubMed. Retrieved from [Link]
-
Usta, M., & Tanyeli, A. (2018). Cytotoxic effect of acyclovir against Vero cells. ResearchGate. Retrieved from [Link]
-
GoodRx. (n.d.). Valacyclovir vs. Acyclovir for Shingles and Herpes. Retrieved from [Link]
-
Frontiers in Microbiology. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers. Retrieved from [Link]
-
Whitley, R. J., & Roizman, B. (2001). Antiviral therapy of HSV-1 and -2. Human Herpesviruses: Biology, Pathogenesis, and Treatment. Retrieved from [Link]
-
Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1982). The spectrum of antiviral activities of acyclovir in vitro and in vivo. PubMed. Retrieved from [Link]
-
Drugs.com. (n.d.). Acyclovir vs Acyclovir Topical Comparison. Retrieved from [Link]
-
Chen, Y.-H., et al. (2024). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Omega. Retrieved from [Link]
-
Morishima, T., & Miyakawa, Y. (1984). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. PubMed. Retrieved from [Link]
-
Klysik, K., et al. (2020). Acyclovir in the Treatment of Herpes Viruses - A Review. PubMed. Retrieved from [Link]
-
Chen, Y.-H., et al. (2024). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. PMC - NIH. Retrieved from [Link]
-
Oh, C. H., et al. (2007). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules. Retrieved from [Link]
-
Semprine, C. R., et al. (2023). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. MDPI. Retrieved from [Link]
-
DermNet. (n.d.). Aciclovir, acyclovir. Retrieved from [Link]
-
Robins, M. J., & Hatfield, P. W. (1982). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. ResearchGate. Retrieved from [Link]
-
Clinical Info .HIV.gov. (2025). Adult and Adolescent Opportunistic Infections Herpes Simplex Virus. Clinical Info .HIV.gov. Retrieved from [Link]
-
Stankova, I., et al. (2010). Cinnamic esters of acyclovir-synthesis and biological activity. PubMed. Retrieved from [Link]
-
Yarrarapu, S. N. S., & Zito, P. M. (2023). Acyclovir. StatPearls - NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acyclovir in the Treatment of Herpes Viruses - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic esters of acyclovir-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goodrx.com [goodrx.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application of Acyclovir and its Analogs in Animal Models of Herpes Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of acyclovir and its analogs in preclinical animal models of herpes simplex virus (HSV) infection. While the term "iso-acyclovir" is not standard in virological literature, this document will address the broader and more pertinent topic of acyclovir and its structurally related compounds, including isomers and derivatives, that have been evaluated for antiherpetic activity. The focus will be on providing detailed, field-proven protocols and the scientific rationale behind experimental design, data interpretation, and best practices for in vivo studies.
Introduction: The Central Role of Acyclovir and the Quest for Enhanced Antivirals
Acyclovir, a synthetic purine nucleoside analog, revolutionized the treatment of HSV infections.[1] Its high selectivity and potent inhibitory activity against HSV-1 and HSV-2 have made it a cornerstone of antiviral therapy for decades.[1][2] The mechanism of action hinges on its selective phosphorylation by viral thymidine kinase (TK) into acyclovir monophosphate, which is then converted to the active triphosphate form by host cell kinases.[3][4] Acyclovir triphosphate competitively inhibits and inactivates the viral DNA polymerase, leading to chain termination and cessation of viral replication.[3] This selective activation in infected cells is the basis for its low toxicity in uninfected host cells.[2]
Despite its success, the quest for improved antiherpetic agents continues, driven by the need for enhanced bioavailability, greater efficacy against resistant strains, and improved treatment outcomes. This has led to the development and investigation of various acyclovir analogs and derivatives. For instance, novel N-substituted derivatives of acyclovir, such as 1,N-2-isopropenoguanine, have demonstrated marked antiherpetic activity in vitro, with a selectivity equal to or greater than that of acyclovir.[5] Furthermore, isonucleoside analogs like BMS-181,164 have shown superior efficacy in mouse models of HSV infection compared to acyclovir.[6]
This guide will delve into the practical application of these compounds in established animal models, providing researchers with the necessary protocols to conduct robust and reproducible preclinical studies.
Foundational Knowledge: Mechanism of Action of Acyclovir
A fundamental understanding of acyclovir's mechanism of action is crucial for designing and interpreting in vivo experiments. The process can be summarized in the following steps:
-
Selective Phosphorylation: Acyclovir is preferentially taken up by HSV-infected cells and phosphorylated to acyclovir monophosphate by the virus-encoded thymidine kinase.[4]
-
Conversion to Triphosphate: Host cell kinases further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to the active acyclovir triphosphate.[3]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1]
-
Chain Termination: Once incorporated, acyclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to irreversible termination of the DNA chain.[7]
-
Inactivation of DNA Polymerase: The viral DNA polymerase becomes trapped on the terminated DNA chain, leading to its inactivation.[2]
This mechanism is depicted in the following diagram:
Figure 1: Mechanism of action of acyclovir in an HSV-infected cell.
Key Animal Models for Herpes Infection
The choice of animal model is critical for the preclinical evaluation of antiherpetic compounds and depends on the specific research question. Mice and guinea pigs are the most commonly used models.[8][9]
Mouse Models
Mice are widely used due to their genetic tractability, cost-effectiveness, and the availability of numerous immunological reagents.[10]
-
Cutaneous Infection Model: This model is suitable for evaluating topical and systemic treatments for skin lesions.
-
Genital Infection Model: This model mimics human genital herpes and is used to assess the efficacy of antivirals in reducing lesion severity and viral shedding.
-
Systemic Infection Model: Intraperitoneal or intravenous inoculation can lead to systemic disease and encephalitis, which is useful for studying severe HSV infections.
-
Ocular Infection Model: This model is used to study herpetic keratitis.
Guinea Pig Models
Guinea pigs are considered the gold standard for studying recurrent genital herpes because, unlike mice, they exhibit spontaneous reactivation of latent HSV, mimicking the human condition.[8]
-
Genital Infection Model: Intravaginal inoculation results in an acute infection followed by spontaneous recurrent lesions, making this model invaluable for testing therapies aimed at preventing or reducing recurrences.
Experimental Protocols
The following are detailed protocols for establishing and evaluating antiviral efficacy in common animal models of herpes infection. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation and Administration of Acyclovir and its Analogs
-
Formulation: For oral administration, acyclovir can be suspended in a vehicle such as 0.5% carboxymethylcellulose. For topical application, it can be formulated as a cream or ointment. For intravenous or intraperitoneal injection, it should be dissolved in sterile saline. The stability and solubility of novel analogs must be determined prior to formulation.
-
Dosing: The dosage will vary depending on the animal model, the route of administration, and the specific compound being tested. A dose-response study is recommended to determine the optimal therapeutic dose.
Protocol 1: Murine Model of Cutaneous HSV-1 Infection
This protocol is designed to assess the efficacy of a topically or systemically administered antiviral compound.
Materials:
-
6-8 week old female BALB/c mice
-
HSV-1 strain (e.g., KOS or McIntyre)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
30-gauge needle
-
Micropipette
-
Test compound and vehicle control
-
Calipers
Procedure:
-
Anesthetize the mice.
-
Shave and depilate a small area on the flank of each mouse.
-
Scarify the skin in a grid pattern using a 30-gauge needle.
-
Inoculate the scarified area with a predetermined dose of HSV-1 (e.g., 1 x 10^5 Plaque Forming Units [PFU]) in a small volume (e.g., 10 µL).
-
Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 24 hours). Treatment can be administered topically to the infected area or systemically (e.g., oral gavage, intraperitoneal injection).
-
Monitor the mice daily for the development of skin lesions.
-
Score the severity of the lesions daily for 10-14 days using a standardized scoring system (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = zosteriform spread).
-
Measure lesion size with calipers.
-
Collect skin tissue at the end of the experiment for viral titration or histological analysis.
Protocol 2: Guinea Pig Model of Genital HSV-2 Infection
This protocol is ideal for evaluating the effect of an antiviral on both acute and recurrent disease.
Materials:
-
Female Hartley guinea pigs (300-350 g)
-
HSV-2 strain (e.g., MS)
-
Cotton swabs
-
Micropipette
-
Test compound and vehicle control
Procedure:
-
Inoculate the guinea pigs intravaginally with a predetermined dose of HSV-2 (e.g., 1 x 10^5 PFU) in a small volume (e.g., 100 µL).
-
Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 48 hours).
-
Monitor the animals daily for the development of genital lesions.
-
Score the severity of primary lesions daily from day 4 to day 12 post-infection using a standardized scoring system (e.g., 0 = no disease, 1 = redness, 2 = 1-2 vesicles, 3 = 3-5 vesicles, 4 = >5 vesicles or ulceration).
-
Monitor for spontaneous recurrent lesions from day 15 to day 60 post-infection.
-
Collect vaginal swabs daily during the acute and recurrent phases to quantify viral shedding by plaque assay or qPCR.
Figure 2: General experimental workflow for evaluating antiviral compounds in animal models of herpes infection.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of Acyclovir in a Murine Cutaneous HSV-1 Infection Model (Example Data)
| Treatment Group | Mean Peak Lesion Score (± SEM) | Mean Lesion Area on Day 7 (mm²) (± SEM) | Viral Titer in Skin on Day 5 (log10 PFU/g) (± SEM) |
| Vehicle Control | 3.8 ± 0.2 | 25.4 ± 2.1 | 5.6 ± 0.3 |
| Acyclovir (5% Topical) | 1.5 ± 0.3 | 8.2 ± 1.5 | 2.1 ± 0.4 |
| Acyclovir (50 mg/kg Oral) | 1.8 ± 0.4 | 10.1 ± 1.8 | 2.5 ± 0.5 |
* p < 0.05 compared to vehicle control
Table 2: Pharmacokinetic Parameters of Acyclovir in Different Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | Oral | 50 | 1.2 | 1.0 | 2.5 | 20-30 |
| Guinea Pig | Oral | 20 | 1.3 | 2.0 | 3.0 | 15-25 |
| Rabbit | IV | 10 | 15.2 | 0.25 | 2.1 | N/A |
Note: These are representative values and can vary based on the specific study conditions.
Toxicity Assessment
It is essential to evaluate the potential toxicity of any new antiviral compound.
-
Acute Toxicity: Can be assessed by observing the animals for any adverse effects after a single high dose. The LD50 (the dose that is lethal to 50% of the animals) can also be determined. For acyclovir, the oral LD50 in mice is greater than 10,000 mg/kg.[11]
-
Chronic Toxicity: Involves repeated dosing over an extended period to monitor for long-term adverse effects, including changes in weight, organ function (through blood chemistry and histology), and behavior.
-
Local Tolerance: For topical formulations, the application site should be monitored for signs of irritation, such as erythema and edema.
Conclusion
The preclinical evaluation of acyclovir and its analogs in animal models of herpes infection is a critical step in the development of new antiviral therapies. The protocols and principles outlined in this guide provide a framework for conducting rigorous and informative in vivo studies. By carefully selecting the appropriate animal model, optimizing experimental parameters, and thoroughly assessing both efficacy and toxicity, researchers can generate the high-quality data needed to advance promising new antiherpetic agents toward clinical development.
References
- Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7–13.
- Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group.
- Whitley, R. J., & Gnann, J. W. (2002). Acyclovir: a decade later. The New England journal of medicine, 346(3), 221–222.
- Corey, L., & Spear, P. G. (1986). Infections with herpes simplex viruses (1). The New England journal of medicine, 314(11), 686–691.
- Laskin, O. L. (1983). Acyclovir. Pharmacology and clinical experience. Archives of internal medicine, 143(10), 2021–2024.
- World Health Organization. (2003). WHO model formulary 2002.
- Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of medicinal chemistry, 31(7), 1351–1355.
- Biswas, S., & Roy, S. (2018). Small Animal Models to Study Herpes Simplex Virus Infections. Viruses, 10(10), 556.
- Zhu, S., & Viejo-Borbolla, A. (2021). Mouse Models for Human Herpesviruses. Viruses, 13(7), 1276.
-
Wikipedia. (2024). Aciclovir. In Wikipedia. Retrieved from [Link]
- Chen, S. H., & Prusoff, W. H. (2013). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules (Basel, Switzerland), 18(5), 5574–5593.
-
DermNet NZ. (n.d.). Aciclovir. Retrieved from [Link]
-
Drugs.com. (2023). Acyclovir. Retrieved from [Link]
- Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of medicinal chemistry, 31(7), 1351–1355.
- Bronson, J. J., Martin, J. C., & Verheyden, J. P. (1994). Synthesis and antiviral activity of novel isonucleoside analogs. Journal of medicinal chemistry, 37(22), 3745–3753.
-
PubChem. (n.d.). Acyclovir. Retrieved from [Link]
-
Mayo Clinic. (2024). Acyclovir (Oral Route, Intravenous Route). Retrieved from [Link]
- Laskin, O. L. (1983). Clinical pharmacokinetics of acyclovir. Clinical pharmacokinetics, 8(3), 187–201.
- Stanberry, L. R. (2004). Animal models of herpes simplex virus infection. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 39 Suppl 5, S238–S242.
-
MSF Medical Guidelines. (n.d.). ACICLOVIR oral. Retrieved from [Link]
- Emami, J., Tavakoli, N., & Sadeghi, F. (2008). Preparation and in vitro-in vivo evaluation of acyclovir floating tablets. DARU Journal of Pharmaceutical Sciences, 16(4), 225-231.
-
Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. ResearchGate. Retrieved from [Link]
- Von Berg, F., Hotton, E., & Davies, N. (2023). Aciclovir-induced neurotoxicity. Practical neurology, 23(1), 78–80.
-
Biswas, S., & Roy, S. (2018). Small Animal Models to Study Herpes Simplex Virus Infections. ResearchGate. Retrieved from [Link]
-
Drugs.com. (n.d.). Acyclovir vs Acyclovir Topical Comparison. Retrieved from [Link]
- Ito, M., Nakashima, H., Baba, M., & Shigeta, S. (1989). Effects of acyclovir on herpes simplex virus type 1 infection in mice treated with 12-O-tetradecanoylphorbol 13-acetate. Antiviral research, 12(5-6), 281–288.
- Bronson, J. J., Martin, J. C., & Verheyden, J. P. (1994). Synthesis and antiviral activity of novel isonucleoside analogs. Journal of medicinal chemistry, 37(22), 3745–3753.
- Mohammadi, S., & et al. (2024). Therapeutic effects of acyclovir and acyclovir-clobetasol nanofibers vs. cream formulation for recurrent herpes labialis. BMC Oral Health, 24(1), 1-8.
- Boyd, M. R., Bacon, T. H., Sutton, D., & Cole, M. (1987). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Journal of Antimicrobial Chemotherapy, 20(suppl_B), 3-10.
-
Patsnap Synapse. (2024). What is the mechanism of Acyclovir? Retrieved from [Link]
- Harmenberg, J., Oberg, B., & Spruance, S. (2010). A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simplex Labialis. EMJ, 3(2), 72-78.
- Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.
-
Zhu, S., & Viejo-Borbolla, A. (2021). Mouse Models for Human Herpesviruses. MDPI. Retrieved from [Link]
- Bookstaver, P. B., & et al. (2013). Resolution of acyclovir-associated neurotoxicity with the aid of improved clearance estimates using a Bayesian approach: a case report and review of the literature. Journal of medical case reports, 7, 240.
-
Beirut Arab University. (n.d.). Bioequivalence Study of Generic Acyclovir Tablets under WHO Guidance for Biowaiver. Retrieved from [Link]
- Cole, N. L., & Balfour, H. H. (1986). Sensitivity of herpes virus isolates from acyclovir clinical trials. Diagnostic microbiology and infectious disease, 4(3), 255–262.
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 5. Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclovir Molecule -- An Anti-Viral Drug [worldofmolecules.com]
- 8. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Critical Review of Synthesis, Toxicology and Detection of Acyclovir [mdpi.com]
protocol for assessing iso-acyclovir cytotoxicity in Vero cells.
Introduction: The Rationale for Cytotoxicity Profiling of Novel Antiviral Analogs
The development of novel antiviral agents is a cornerstone of modern therapeutics. Acyclovir, a synthetic nucleoside analog, marked a paradigm shift in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its remarkable success lies in its high selectivity and low cytotoxicity, a direct consequence of its mechanism of action.[3][4] Acyclovir is a prodrug that is preferentially phosphorylated by viral thymidine kinase, an enzyme present in infected cells, leading to its activation and subsequent termination of viral DNA replication.[5][6] In uninfected host cells, this activation step is significantly less efficient, thus sparing them from the drug's effects.[5][7]
"Iso-acyclovir," as a novel analog of acyclovir, necessitates a thorough evaluation of its cytotoxicity profile. While structural modifications to the parent compound can enhance antiviral efficacy, they may also alter the compound's interaction with host cell machinery, potentially leading to increased toxicity.[8] Therefore, a precise and reproducible protocol to assess the cytotoxic potential of iso-acyclovir in a relevant cell line is paramount for its preclinical evaluation.
This application note provides a detailed protocol for assessing the cytotoxicity of iso-acyclovir in Vero cells, an African green monkey kidney epithelial cell line commonly used in virology and toxicology studies.[9] We will describe two robust and widely accepted methods for quantifying cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Core Principles: Understanding the Assays
A multi-faceted approach to cytotoxicity assessment provides a more comprehensive understanding of a compound's effect on cells. Here, we employ two distinct assays that probe different aspects of cellular health.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[12] An increase in LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.
Experimental Workflow Overview
The overall experimental workflow for assessing the cytotoxicity of iso-acyclovir in Vero cells is depicted below.
Caption: Experimental workflow for assessing iso-acyclovir cytotoxicity.
Materials and Methods
Cell Culture
-
Cell Line: Vero (African Green Monkey Kidney) cells (ATCC® CCL-81™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents and Equipment
| Reagent/Equipment | Supplier | Catalog Number |
| Iso-Acyclovir | - | - |
| Acyclovir (Positive Control) | Sigma-Aldrich | A4669 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT Reagent | Thermo Fisher Scientific | M6494 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| LDH Cytotoxicity Assay Kit | Promega | G1780 |
| 96-well flat-bottom plates | Corning | 3599 |
| CO2 Incubator | - | - |
| Microplate Reader | - | - |
Detailed Experimental Protocols
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Preparation: Culture Vero cells until they reach 80-90% confluency. Wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Cell Counting: Resuspend the cells in fresh growth medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock solution of iso-acyclovir and acyclovir in growth medium. Perform serial dilutions to obtain a range of concentrations to be tested. A suggested starting range is from 1000 µg/mL down to 1 µg/mL.
-
Treatment: After 24 hours of incubation, carefully remove the growth medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO2.
Protocol 2: MTT Assay for Cell Viability
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 3: LDH Assay for Cytotoxicity
-
Supernatant Collection: After the treatment incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
Data Analysis and Interpretation
Calculating Percent Cell Viability (MTT Assay)
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
Calculating Percent Cytotoxicity (LDH Assay)
The percentage of cytotoxicity is calculated based on the LDH activity in the supernatant. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included.
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the 50% Cytotoxic Concentration (CC50)
The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
-
Dose-Response Curve: Plot the percent cell viability (or percent cytotoxicity) against the logarithm of the compound concentration.
-
CC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value. Various software packages, including GraphPad Prism or online calculators, can be used for this analysis.
Expected Results and Troubleshooting
-
Acyclovir Control: Acyclovir is expected to exhibit low cytotoxicity in uninfected Vero cells, with a high CC50 value. A reported CC50 for acyclovir in Vero cells is 617.00 µg/mL.
-
Iso-Acyclovir: The CC50 value for iso-acyclovir will determine its cytotoxic potential relative to acyclovir. A lower CC50 indicates higher cytotoxicity.
-
Troubleshooting:
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO.
-
High spontaneous LDH release: Check cell health and seeding density. Over-confluent or unhealthy cells can lead to increased spontaneous lysis.
-
Inconsistent results: Ensure accurate pipetting and homogenous cell seeding.
-
Conclusion
This application note provides a comprehensive and robust protocol for assessing the cytotoxicity of iso-acyclovir in Vero cells. By employing both the MTT and LDH assays, researchers can gain a thorough understanding of the compound's effect on cell viability and membrane integrity. The determination of the CC50 value is a critical step in the preclinical safety assessment of any new antiviral candidate and provides essential data for calculating the selectivity index (SI = CC50/EC50), a key indicator of a drug's therapeutic window.
References
-
MDPI. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of acyclovir against Vero cells. Retrieved from [Link]
-
MDPI. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Retrieved from [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Bio-protocol. (n.d.). Vero Cell Cytotoxicity Assay. Retrieved from [Link]
-
PubMed. (2008). Structure-activity relationships for dipeptide prodrugs of acyclovir. Retrieved from [Link]
-
Wikipedia. (n.d.). Aciclovir. Retrieved from [Link]
-
SciSpace. (1989). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. Retrieved from [Link]
-
PubMed. (1982). Mechanism of action and selectivity of acyclovir. Retrieved from [Link]
-
PharmaCompass. (n.d.). Acyclovir. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of acyclovir; 9-[(2-hydroxyethoxy)methyl]guanine. Retrieved from [Link]
-
MDPI. (2022). Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. Retrieved from [Link]
-
PubMed. (1982). Mechanism of action and selectivity of acyclovir. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
PubMed. (1995). The potency of acyclovir can be markedly different in different cell types. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
PubMed. (1994). Synthesis and antiviral activity of novel isonucleoside analogs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Retrieved from [Link]
-
Spandidos Publications. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
Sources
- 1. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Acyclovir | 59277-89-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 12. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
investigating iso-acyclovir synergy with other antiviral agents
Investigating Iso-Acyclovir and Nucleoside Analogues with Combinatorial Agents
Executive Summary & Scientific Rationale
The emergence of Acyclovir (ACV)-resistant Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) strains—often due to mutations in the viral Thymidine Kinase (TK) or DNA Polymerase—has necessitated the search for synergistic drug combinations.
This guide details the methodology for investigating Iso-acyclovir (Iso-ACV) , a structural isomer of Acyclovir (specifically targeting
The Hypothesis of Synergy: Synergy in this context is often achieved via Multi-Target Inhibition :
-
Direct Inhibition: Iso-ACV targets the viral DNA Polymerase (competitive inhibition).
-
Metabolic Modulation: A secondary agent (e.g., MPA) inhibits Inosine Monophosphate Dehydrogenase (IMPDH), depleting cellular dGTP pools. This lowers the competition for the viral polymerase, effectively "supercharging" the incorporation of the Iso-ACV triphosphate.
Mechanism of Action & Synergy Pathway
Understanding the intracellular cascade is vital for designing the drug matrix. The diagram below illustrates how nucleoside analogues (Iso-ACV) interact with metabolic modulators to produce synergy.
Figure 1: Mechanistic pathway of Iso-Acyclovir synergy. Note that IMPDH inhibitors (Drug B) reduce the dGTP pool, reducing competition for the viral polymerase and enhancing the binding of the Iso-ACV triphosphate.
Experimental Protocol: The Checkerboard Assay
The Checkerboard Assay is the industry standard for in vitro synergy assessment. It tests every concentration of Drug A against every concentration of Drug B.
Phase 1: Monotherapy Baseline (Range Finding)
Before the combination study, you must determine the EC50 (Effective Concentration 50%) for Iso-ACV and the partner drug individually.
-
Method: 8-point serial dilution (1:2 or 1:3).
-
Goal: Identify the concentration range where the drug transitions from 0% to 100% inhibition.
Phase 2: Checkerboard Plate Setup
Materials:
-
Cells: Vero (African Green Monkey Kidney) or HFF (Human Foreskin Fibroblasts).
-
Virus: HSV-1 (Strain KOS or clinical isolate) or VZV.
-
Reagents: CellTiter-Glo® (Promega) or MTS for cell viability; Crystal Violet for plaque reduction.
Step-by-Step Workflow:
-
Seeding: Seed Vero cells in 96-well white-walled plates (for luminescence) at
cells/well. Incubate 24h at 37°C. -
Drug Matrix Preparation:
-
Vertical Axis (Rows A-H): Iso-ACV. Start at
in Row A and dilute 2-fold down to Row G. Row H is "No Iso-ACV" (0 µM). -
Horizontal Axis (Cols 1-8): Synergy Partner (e.g., MPA). Start at
in Col 1 and dilute 2-fold across to Col 7. Col 8 is "No Partner" (0 µM). -
Controls:
-
Well H8: Cell Control (No Virus, No Drug).
-
Separate Wells: Virus Control (Virus + No Drug).
-
-
-
Infection: Infect plates with HSV-1 at an MOI (Multiplicity of Infection) of 0.01 - 0.05 .
-
Expert Insight: Do not use a high MOI (e.g., 1.0). Synergy often relies on blocking multiple rounds of replication. High MOI masks subtle synergistic effects by overwhelming the cellular machinery.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent (e.g., CellTiter-Glo) and measure Luminescence (RLU).
Data Analysis & Interpretation
Do not rely on visual inspection alone. You must calculate the Fractional Inhibitory Concentration (FIC) Index and the Combination Index (CI) .
A. The FIC Index Calculation
For a specific well showing 50% inhibition (or the MIC):
Where:
Interpretation Criteria:
| FIC Index Value | Interaction Type | Biological Implication |
| ≤ 0.5 | Synergy | The combination is significantly more potent than the sum of parts. |
| 0.5 - 1.0 | Additivity | The drugs act independently but do not interfere. |
| 1.0 - 4.0 | Indifference | No significant benefit or harm. |
| > 4.0 | Antagonism | The drugs interfere with each other (e.g., competing for the same transporter). |
B. The Chou-Talalay Method (Gold Standard)
For rigorous publication-quality data, use the Chou-Talalay method (often via CompuSyn software). This calculates the Combination Index (CI) across all effect levels (ED50, ED75, ED90), not just one point.
Workflow Visualization
Figure 2: Experimental workflow for High-Throughput Synergy Screening.
Troubleshooting & "Self-Validating" Controls
To ensure your data is trustworthy (E-E-A-T), include these internal controls:
-
The "Self-Synergy" Control: Run Iso-ACV against itself (Iso-ACV on both axes).
-
Result: The FIC Index must be exactly 1.0 (Additive). If it shows synergy (<0.5), your assay has a systematic error (e.g., edge effects or pipetting error).
-
-
Cytotoxicity Check: Run the checkerboard without virus.
-
Reason: If the combination kills cells (cytotoxicity), the viral reduction readout will be a false positive. You must prove the drugs are non-toxic at the synergistic concentrations.
-
-
Solvent Effects: If Iso-ACV requires DMSO, ensure the final DMSO concentration is <0.5% and consistent across the plate.
References
-
Chou, T. C. (2010).[2][4] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2][4] Cancer Research, 70(2), 440–446.
-
Neyts, J., et al. (1998). The novel immunosuppressive agent mycophenolate mofetil markedly potentiates the antiherpesvirus activities of acyclovir. Antimicrobial Agents and Chemotherapy, 42(2), 216–222.
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 3. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Iso-Acyclovir Synthesis
Welcome to the technical support center for the synthesis of iso-acyclovir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our goal is to equip you with the necessary knowledge to navigate the complexities of iso-acyclovir synthesis, ensuring efficiency, high yield, and purity in your experiments.
Introduction to Iso-Acyclovir Synthesis
Iso-acyclovir, a structural isomer of the potent antiviral drug acyclovir, is a critical compound for research in antiviral therapies. The core of its synthesis typically involves the N-alkylation of a guanine derivative, a reaction that, while conceptually straightforward, is often plagued by challenges such as low yields, the formation of difficult-to-separate isomers, and other impurities.[1][2] This guide provides a comprehensive resource to address these common issues and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of iso-acyclovir in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in iso-acyclovir synthesis can stem from several factors. A primary cause is often incomplete reaction, which can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If starting material is still present after the expected reaction time, consider the following:
-
Inadequate Activation of Guanine: The guanine starting material needs to be sufficiently activated for efficient alkylation. This is often achieved by using a protecting group, such as an acetyl or trimethylsilyl group, which increases its solubility and reactivity.[1][4] Ensure your protecting group strategy is sound and that the protection step has gone to completion.
-
Suboptimal Reaction Temperature: The alkylation reaction is temperature-sensitive. Too low a temperature can lead to a sluggish or stalled reaction, while excessively high temperatures can promote side reactions and degradation of both starting materials and products. Experiment with a temperature gradient to find the optimal condition for your specific set of reagents.
-
Poor Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[4] If you are experiencing low yields, consider screening other solvents to improve reactant solubility and reaction kinetics.
Question 2: I am observing a significant amount of the N-7 isomer as a byproduct. How can I improve the regioselectivity for the desired N-9 isomer?
Answer: The formation of the undesired N-7 alkylated guanine is a classic challenge in the synthesis of acyclovir and its isomers.[1] Several strategies can be employed to enhance the regioselectivity for the N-9 position:
-
Use of Protecting Groups: Acylating the guanine at the N-2 and O-6 positions can sterically hinder the N-7 position, thereby favoring alkylation at N-9.[4]
-
Silylation of Guanine: The use of silylating agents, such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl), to form tris(trimethylsilyl)guanine can direct the alkylation to the N-9 position.[1]
-
Choice of Alkylating Agent and Catalyst: The nature of the alkylating agent and the catalyst can influence the N-9/N-7 ratio. For instance, using a less reactive alkylating agent in combination with a specific catalyst might improve selectivity.
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Purification challenges often arise from the presence of closely related isomers and unreacted starting materials. Common impurities include:
-
The N-7 Isomer: As discussed above, this is a common byproduct. Chromatographic separation on silica gel is often necessary but can be challenging on a large scale.[1]
-
Unreacted Guanine Derivatives: Poor conversion will lead to the presence of starting materials in your crude product.
-
Degradation Products: Acyclovir and its isomers can be susceptible to degradation under harsh acidic or basic conditions, especially during the deprotection step.[5]
To improve purification:
-
Optimize Reaction Conditions: The best approach to purification is to minimize the formation of impurities in the first place. Revisit your reaction conditions to improve conversion and selectivity.
-
Recrystallization: Iso-acyclovir is a crystalline solid.[2] Recrystallization from a suitable solvent system, such as water or a mixture of water and an organic solvent, can be a highly effective method for removing impurities.[1]
-
Chromatography: If recrystallization is insufficient, column chromatography is the next step. A careful selection of the stationary and mobile phases is critical for achieving good separation.[3]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal temperature; Poor solvent choice. | Monitor reaction progress (TLC/HPLC); Optimize temperature; Screen different solvents. |
| Poor N-9 Regioselectivity | Steric and electronic factors favoring N-7 alkylation. | Employ protecting groups (e.g., diacetylguanine); Use silylating agents; Optimize catalyst and alkylating agent. |
| Difficult Purification | Presence of N-7 isomer; Unreacted starting materials; Degradation products. | Optimize reaction to minimize byproducts; Utilize recrystallization; Employ column chromatography with an optimized solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for iso-acyclovir synthesis?
A1: The most common starting material is a guanine derivative.[2][4] To enhance reactivity and selectivity, guanine is often protected with acetyl groups to form N,N'-diacetylguanine.[4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[3] A reversed-phase C18 column with a suitable mobile phase, such as a water/methanol or water/acetonitrile gradient, is typically used.[3][5]
Q3: What are the critical safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the solvents used, like DMF and DMSO, have specific handling requirements. Alkylating agents can be hazardous, so all reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: Can you explain the general mechanism of the key alkylation step?
A4: The key step is a nucleophilic substitution reaction. The protected guanine derivative acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The N-9 position is generally more nucleophilic than the N-7 position, but the reaction conditions can influence the final product ratio.
Visualizing the Process
Simplified Reaction Mechanism
Caption: Simplified mechanism of guanine alkylation.
Troubleshooting Workflow
Sources
- 1. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide to Iso-Acyclovir Isomer Purification
For: Researchers, scientists, and drug development professionals.
Welcome to our dedicated support center focused on the intricate challenges of purifying iso-acyclovir isomers. This guide is crafted to provide you not only with procedural steps but also with the foundational scientific reasoning to empower your experimental choices. As you navigate the complexities of separating these closely related compounds, this resource will serve as a valuable companion for troubleshooting and optimizing your purification strategies.
The Isomeric Conundrum: An Introduction
Acyclovir, a potent antiviral agent, is a synthetic purine nucleoside analog.[1][2][3] Its synthesis, however, can result in the formation of structural isomers, such as the N7-isomer, which is often difficult to separate from the desired N9-isomer (acyclovir).[4][5] The subtle differences in the physicochemical properties of these isomers present a significant purification challenge.[6] Ensuring the removal of these related substances is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into common issues and provide robust solutions for achieving high-purity acyclovir.
Troubleshooting and FAQs: Your Questions Answered
This section addresses the most frequently encountered obstacles in iso-acyclovir purification in a direct question-and-answer format.
Q1: We're observing poor separation between acyclovir and its N7-isomer on our C18 reversed-phase HPLC column. What adjustments can we make to improve resolution?
A1: This is a very common issue. The key to enhancing resolution lies in manipulating the chromatographic selectivity. Here are several factors to consider:
-
Mobile Phase pH: Acyclovir has pKa values of approximately 2.27 and 9.25.[1][2] Operating your mobile phase near these pKa values can lead to inconsistent ionization and poor peak shape.
-
Expert Insight: Adjust the mobile phase pH to at least 1.5-2 units away from the pKa values. A pH of around 3.0 is often a good starting point to ensure both isomers are in a stable, protonated state, which can enhance separation.[1]
-
-
Organic Modifier: The choice and concentration of your organic modifier (e.g., acetonitrile, methanol) are critical.
-
Troubleshooting Tip: If using isocratic elution, try implementing a shallow gradient. This can often resolve closely eluting peaks. Also, consider switching from acetonitrile to methanol or using a combination. The different solvent properties can alter the interaction with the stationary phase and improve selectivity.
-
-
Stationary Phase Chemistry: Not all C18 columns are the same.
-
Recommendation: Explore C18 columns with different bonding densities or end-capping. Alternatively, a cyano (CN) stationary phase can offer different selectivity for polar compounds like acyclovir and its isomers and may provide the necessary resolution.[1]
-
Q2: Our purification process is resulting in a low yield of the final acyclovir product. What are the potential causes of this loss?
A2: Low recovery can be a frustrating problem. The cause often lies in one or more of the following areas:
-
Solubility Issues: Acyclovir has low solubility in water (approximately 1.3 mg/mL at 25°C) and is only slightly soluble in alcohol.[7][8]
-
Causality: During crystallization or precipitation steps, if the solvent system is not optimized, a significant amount of product can remain in the mother liquor.
-
Solution: Carefully control the temperature during crystallization, as solubility is temperature-dependent.[4][5][9] Consider using co-crystallization techniques with pharmaceutically acceptable coformers to enhance solubility and improve the dissolution rate.[7][8]
-
-
Adsorption: Acyclovir can adsorb to glass surfaces, especially in less-than-optimal pH conditions.
-
Preventative Measure: Silanizing your glassware can help minimize this issue.
-
-
Degradation: Although generally stable, acyclovir can degrade under harsh pH or high-temperature conditions.
-
Best Practice: Ensure your process parameters are well-controlled to prevent the formation of degradation products.
-
Q3: We've identified an unknown impurity co-eluting with our main acyclovir peak. How can we approach this problem?
A3: Co-elution requires a systematic approach to both identify the impurity and then resolve it.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity across the peak. Any significant variation suggests a co-eluting species.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass data will provide the molecular weight of the impurity, which is a critical first step in its identification.
-
Orthogonal Chromatography: Develop a separation method based on a different retention mechanism. If you are using reversed-phase, consider hydrophilic interaction liquid chromatography (HILIC) or a different stationary phase like a phenyl-hexyl column. This change in selectivity will likely resolve the co-eluting compounds.
Protocols for Success: Detailed Methodologies
Here are some starting-point protocols that you can adapt to your specific needs.
Protocol 1: Analytical HPLC Method for Acyclovir Isomer Separation
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Recrystallization for Acyclovir Purification
-
Dissolve the crude acyclovir product in a minimal amount of hot water (e.g., 15-50 volumes).[4][5]
-
If necessary, treat with activated carbon to remove colored impurities.
-
Hot filter the solution to remove any insoluble materials.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to about 5-15°C to maximize crystal formation.[4][5]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified acyclovir under vacuum.
Visualizing the Workflow
Diagram 1: Troubleshooting Poor HPLC Resolution
Caption: A stepwise approach to troubleshooting poor HPLC resolution.
Diagram 2: Acyclovir Purification Logic
Caption: A decision-based workflow for the purification of acyclovir.
References
-
Barbas, C., et al. (2004). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 539-551. [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
- Google Patents.
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135398513, Acyclovir. [Link]
-
Patel, K., et al. (2018). Improvement of physicochemical parameters of acyclovir using cocrystallization approach. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Pergola, C., et al. (2013). Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties. Journal of Pharmacy and Pharmacology, 65(11), 1603-1613. [Link]
-
ResearchGate. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. [Link]
-
Sarbu, C., et al. (2001). Separation methods for acyclovir and related antiviral compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 123-140. [Link]
-
WIPO. WO/1997/024357 PROCESS FOR SYNTHESIS AND PURIFICATION OF A COMPOUND USEFUL IN THE PREPARATION OF ACYCLOVIR. [Link]
Sources
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyclovir | 59277-89-3 [chemicalbook.com]
- 4. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. biocompare.com [biocompare.com]
- 7. scielo.br [scielo.br]
- 8. Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
Technical Support Center: Minimizing Iso-Acyclovir & Acyclovir Cytotoxicity
Mission Statement
You are encountering unexpected cytotoxicity in uninfected cells treated with Acyclovir (ACV) or its isomeric forms (specifically the N-7 isomer, often termed "iso-acyclovir"). In theory, Acyclovir is a prodrug requiring viral thymidine kinase (TK) for phosphorylation; therefore, it should be inert in uninfected host cells.[1][2]
The Reality: Cytotoxicity in uninfected cells is rarely due to the pharmacological mechanism (DNA chain termination). Instead, it is almost exclusively driven by physicochemical artifacts (crystallization) or off-target impurity effects .
This guide provides the protocols to distinguish true toxicity from experimental artifacts and minimize the impact of the N-7 isomer.
Module 1: The Solubility Trap (Physical Cytotoxicity)
Diagnosis: If your uninfected cells are detaching or showing necrotic morphology within 24 hours, the cause is likely micro-crystallization , not biochemical toxicity. Acyclovir and its N-7 isomer have poor water solubility at neutral pH (~1.3–2.5 mg/mL at 25°C).
The Mechanism: When stock solutions (often dissolved in high pH NaOH or DMSO) are added to neutral cell culture media, the drug crashes out of solution. These micro-crystals settle on the cell monolayer, causing mechanical shearing and local osmotic stress, leading to cell death that mimics drug toxicity.
Visualization: The Crystal Toxicity Cascade
Caption: Figure 1. The physicochemical pathway leading to false cytotoxicity in uninfected cells. The N-7 isomer precipitates more readily than the N-9 active drug.
Troubleshooting Protocol: Prevention of Crystallization
Step 1: The "Slow-Drop" Dilution Method Do not bolt-add the drug.
-
Solvent: Dissolve Acyclovir/Iso-acyclovir in 0.1 N NaOH (preferred over DMSO for solubility, though DMSO is acceptable <0.1% final v/v).
-
Pre-warm: Warm both the stock and the culture media to 37°C before mixing. Solubility increases significantly with temperature.
-
Agitation: Vortex the media gently while adding the drug stock drop-wise.
-
Visual Check: Hold the tube up to a light source. If you see "swirling snow" or turbidity, filter immediately using a 0.22 µm PES filter. Note: This lowers the actual concentration, so measure absorbance at 252 nm to confirm final concentration.
Module 2: Biochemical Off-Target Effects
Diagnosis: If cells remain attached but show reduced metabolic activity (e.g., low MTT/ATP signals) after 48-72 hours, the issue may be mitochondrial polymerase inhibition or metabolite accumulation .
The Mechanism:
While Acyclovir has low affinity for human DNA polymerase
Data Summary: Toxicity Thresholds
| Parameter | Acyclovir (N-9) | Iso-Acyclovir (N-7 Isomer) | Impact on Uninfected Cells |
| Primary Target | Viral Thymidine Kinase | Inactive / Low Affinity | N-9 is inert; N-7 is potential waste product. |
| Solubility (25°C) | ~2.5 mg/mL | < 1.0 mg/mL (Est.) | High Risk: N-7 precipitates first. |
| Mitochondrial Tox | Low (Pol | Unknown/Non-specific | High doses cause ATP depletion. |
| Nephrotoxicity | Crystal-induced | Crystal-induced | In vitro equivalent: Monolayer disruption. |
Troubleshooting Protocol: Metabolic Rescue
Step 1: Wash-Out Strategy Unlike viral replication inhibition (which requires constant drug presence), toxicity is often cumulative.
-
Protocol: Perform a "Pulse-Chase" if experimental design allows. Treat for 4 hours, then wash 2x with PBS and replace with drug-free media. This mimics the pharmacokinetic half-life and reduces chronic mitochondrial stress.
Step 2: Buffer Capacity Metabolic stress often leads to acidification.
-
Action: Increase HEPES concentration in media to 25 mM to buffer the acidic byproducts of stressed cells, preventing secondary necrosis.
Module 3: Impurity Management (The "Iso" Factor)
The Issue: "Iso-acyclovir" typically refers to Impurity A (USP) : 7-[(2-hydroxyethoxy)methyl]guanine. In generic synthesis, this can constitute up to 1-2% of the bulk powder if not high-grade.
Why it matters: The N-7 isomer has different dipole moments and solubility profiles. It is more lipophilic in certain states but generally less soluble in aqueous media than the N-9 active form, making it the "nucleation point" for crystals.
Workflow: Purity & Preparation
Caption: Figure 2. Quality control workflow to minimize N-7 isomer interference.
Frequently Asked Questions (FAQ)
Q1: My uninfected control cells show 20% death at 100 µM. Is this normal? A: No. Acyclovir is generally non-toxic up to 300-500 µM in Vero or HepG2 cells if fully solubilized. If you see death at 100 µM, you likely have micro-precipitates of the N-7 isomer. Switch to a higher purity grade (>99% USP) or filter your media after drug addition.
Q2: Can I use DMSO to dissolve Iso-acyclovir? A: Yes, but be cautious. While DMSO dissolves the drug well, adding that DMSO stock to aqueous media can cause a "flash precipitation" because the drug is less soluble in water than DMSO. 0.1 N NaOH is biologically superior because it creates a sodium salt (Acyclovir Sodium) which is far more soluble in water.
Q3: How do I distinguish between mitochondrial toxicity and crystal toxicity? A: Inspect the well under 20x phase contrast.
-
Crystal Toxicity: You will see refractive, needle-like structures or amorphous debris on the plastic, often concentrated in the center of the well.
-
Mitochondrial Toxicity: The monolayer looks clean, but cells are rounded, granular, or fail to reduce MTT/Resazurin.
References
-
Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir.[1][2][3][4][5][6] The American Journal of Medicine, 73(1), 7-13. Link
-
United States Pharmacopeia (USP). (2015).[7] Acyclovir: Impurity Profiling and Specification (Impurity A: N-7 Isomer). USP Monographs.[7] Link
-
Baishya, H., Marihal, S., & Zibin, Z. (2015).[8] Prevention of Crystal Formation during Formulation of Acyclovir Powder for Solution for Infusion.[8] Journal of Pharmaceutics & Pharmacology. Link
-
Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral nucleosides. Nature Medicine, 1, 417–422. Link
-
Gunness, P., et al. (2010). Acyclovir-induced nephrotoxicity: the role of metabolic activation and crystal formation.[9] Toxicological Sciences. Link
Sources
- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Avens Publishing Group - Prevention of Crystal Formation during Formulation of Acyclovir Powder for Solution for Infusion [avensonline.org]
- 9. mdpi.com [mdpi.com]
how to handle and store iso-acyclovir powder safely
Technical Support Center: Iso-Acyclovir Reference Standard Status: Online | Agent: Senior Application Scientist | Ticket ID: ISO-ACV-001[1]
Introduction
Welcome to the Technical Support Center. You are likely here because you are handling Iso-acyclovir (often identified as N-7-acyclovir or specific pharmacopeial impurities like Acyclovir Impurity K).[1]
Unlike clinical-grade Acyclovir, Iso-acyclovir is typically used as a high-purity reference standard for HPLC/UPLC impurity profiling.[1] This shifts our priority from "bulk handling" to "integrity preservation." This compound is chemically stable but physically finicky—it is prone to electrostatic scattering, hygroscopicity, and stubborn solubility issues that can ruin your calibration curves.[1]
Below is your field guide to handling this material without compromising your safety or your data.
Module 1: Critical Safety & Containment
Ticket #101: "Is this stuff toxic? Do I really need a fume hood?"
The Short Answer: Yes. While Acyclovir itself has low acute toxicity, nucleoside analogues are designed to interfere with DNA replication.[1] As a pure impurity standard, Iso-acyclovir should be treated as a Potential Mutagen/Reproductive Hazard until proven otherwise.[1]
Standard Operating Procedure (SOP): The "Double-Barrier" Approach
Do not rely on standard benchtop airflow.[1] This powder is fine and easily aerosolized.[1]
-
Engineering Controls:
-
Personal Protective Equipment (PPE) Checklist:
-
Respiratory: N95/P3 respirator (if outside a hood) or Powered Air Purifying Respirator (PAPR) for spill cleanups.[1]
-
Dermal: Double Nitrile Gloves (0.11 mm min thickness).[1] Change the outer pair immediately after weighing.[1]
-
Ocular: Chemical splash goggles (safety glasses are insufficient for fine powders).[1]
-
Visual Workflow: Safe Entry Protocol
Caption: Figure 1. Mandatory safety workflow for handling Iso-acyclovir powder to prevent inhalation and dermal absorption.
Module 2: Storage & Stability (The "Vault")
Ticket #205: "The shipping ice pack melted. Is my standard degraded?"
The Technical Insight: Iso-acyclovir is generally robust against thermal degradation but highly sensitive to hydrolysis and photolysis .[1] Short-term excursions (24-48h) at room temperature are usually acceptable, but long-term storage requires strict control.[1]
| Parameter | Recommended Condition | The "Why" (Mechanistic Reason) |
| Temperature | -20°C (Preferred) or 2-8°C | Slows kinetic degradation rates; prevents spontaneous hydrolysis of the guanine side chain.[1] |
| Humidity | Desiccated (<30% RH) | The guanine moiety is hygroscopic.[1] Moisture uptake alters the effective mass, ruining quantitative accuracy.[1] |
| Light | Amber Vials / Foil | Purines absorb UV light; prolonged exposure can induce photo-oxidation or ring-opening.[1] |
| Container | Tightly Screw-Capped | Prevent gas exchange.[1] Do not use snap-caps for long-term storage (permeable to water vapor).[1] |
Pro-Tip: Always allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the powder, which you cannot see but will weigh.[1]
Module 3: Handling & Solubilization
Ticket #309: "I'm trying to dissolve this in water for my mobile phase, but it's just floating there."
The Science: Iso-acyclovir (like Acyclovir) has extremely poor water solubility (~1.2 mg/mL) due to the high crystal lattice energy of the purine ring.[1] It is an ampholyte (pKa values approx 2.27 and 9.25), meaning it dissolves best at extreme pHs, but degrades fastest there too.[1]
Troubleshooting Guide: The Solubilization Matrix
Scenario A: You need a high-concentration stock (>2 mg/mL). [1]
-
Do NOT use: Pure Water, Methanol (low solubility), Acetonitrile.[1]
Scenario B: You need an aqueous standard for HPLC.
-
The Trick: Use the "Dissolve & Dilute" method.[1]
Visual Decision Tree: Solubilization Strategy
Caption: Figure 2. Decision matrix for solubilizing Iso-acyclovir based on concentration requirements and solvent compatibility.
Module 4: Common Issues (FAQ)
Q: The powder is "flying" away when I try to weigh it. What is happening?
-
A: Iso-acyclovir is prone to static charging , especially in low-humidity environments.[1]
-
The Fix:
Q: My HPLC retention time is shifting. Is it the standard?
-
A: Check your solvent.[1][2][3] If you dissolved the standard in 0.1 M NaOH and left it at room temperature for >4 hours, it may have degraded.[1] Iso-acyclovir is sensitive to alkaline hydrolysis.[1] Always prepare fresh or store stocks in DMSO.[1]
Q: How do I dispose of the waste?
-
A: Do not pour down the drain. Collect as Hazardous Chemical Waste (halogenated or non-halogenated depending on your solvent).[1] Label clearly as "Contains Cytotoxic/Genotoxic Material."[1]
References
-
Cayman Chemical. (2022).[1][3] Acyclovir Product Information & Solubility Data. Link
-
Spectrum Chemical. (2015).[1][4] Safety Data Sheet: Acyclovir USP. Link
-
National Institutes of Health (NIH). (2019).[1] Solvent driven phase transitions of acyclovir – the role of water and solvent polarity. CrystEngComm. Link
-
European Pharmacopoeia (Ph.[1] Eur.). Acyclovir Monograph: Impurity Standards. (Refer to current edition for specific Impurity K/Iso-acyclovir limits).
-
BenchChem. (2025).[1] Troubleshooting poor acyclovir solubility in aqueous solutions. Link
Sources
improving the yield of N9-alkylation in iso-acyclovir synthesis
Technical Support Center: Nucleoside Synthesis Division Ticket ID: #ACV-REGIO-N9 Topic: Optimizing N9-Regioselectivity in Acyclovir Synthesis (Minimizing Iso-Acyclovir) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary: The N9 vs. N7 Challenge
You have reached the specialized support module for Acyclovir (ACV) synthesis . The core challenge in synthesizing guanine nucleosides is regioselectivity.[1] Guanine possesses two reactive nitrogen centers on the imidazole ring: N7 and N9 .
-
N9-Alkylation: Yields Acyclovir (the active antiviral drug). This is the thermodynamic product.
-
N7-Alkylation: Yields Iso-acyclovir (a pharmacologically inactive impurity). This is often the kinetic product.
If your process is yielding high levels of iso-acyclovir, your reaction is likely trapped under kinetic control or lacks the steric/electronic direction required to favor the N9 position. This guide provides protocols to shift this ratio significantly in favor of N9.
Part 1: Diagnostic & Mechanism
Q: Why does my reaction favor N7 (Iso-acyclovir) even when I want N9? A: The N7 position of guanine is electronically more nucleophilic because its lone pair is not involved in the aromatic sextet of the imidazole ring to the same extent as N9 (when unsubstituted). Under simple alkylation conditions (e.g., using alkyl halides with weak bases), the electrophile attacks the most accessible and nucleophilic site—N7—resulting in the kinetic product.
To achieve N9 selectivity, you must employ one of two strategies:
-
Thermodynamic Equilibration: Using high temperatures to force the unstable N7 product to rearrange to the stable N9 form.
-
Transient Protection (Silylation): Sterically blocking N7 or changing the tautomeric preference using silylating agents.
Visualizing the Pathway
Figure 1: Reaction pathway distinguishing kinetic (N7) vs. thermodynamic (N9) outcomes. Note the potential for isomerization.[1]
Part 2: High-Yield Protocols
We recommend two distinct workflows. Protocol A is the modern industry standard for high purity. Protocol B is a classical method often used for bulk cost-efficiency but requires stricter control.
Protocol A: The Silylation-Lewis Acid Route (Recommended)
Best for: High regioselectivity (>95% N9), minimizing chromatography.
The Logic: Silylating guanine with BSA or HMDS makes it soluble in organic solvents (Toluene/DCM) and activates N9 while sterically hindering N7. The addition of a Lewis acid (TMSOTf) catalyzes the N9 attack.
Step-by-Step Workflow:
-
Silylation: Suspend Guanine (1 eq) in Toluene. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 eq). Heat to 60-80°C until a clear solution forms (indicates full silylation).
-
Coupling: Cool to room temperature. Add the side chain (2-acetoxyethoxy)methyl acetate (1.0 - 1.2 eq).
-
Catalysis: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 - 0.2 eq) dropwise.
-
Critical Control Point: Maintain temperature between 20°C and 40°C. Higher temps here may degrade the catalyst; lower temps slow the reaction.
-
-
Hydrolysis: Quench with aqueous NaHCO3. This removes silyl groups and precipitates the crude N9-alkylated product.
Troubleshooting Protocol A:
-
Issue: Low Yield.
-
Fix: Ensure the silylation step yields a completely clear solution before adding the side chain. Residual turbidity means unreacted guanine.
-
-
Issue: High N7 content (>5%).
-
Fix: Check your solvent moisture. TMSOTf hydrolyzes instantly in moisture, losing its catalytic ability to direct N9 selectivity. Use anhydrous Toluene (<50 ppm water).
-
Protocol B: The Diacetylguanine Fusion Route
Best for: Avoiding expensive silylating agents.
The Logic: Uses N2,N9-diacetylguanine (DAG). Heating DAG with the side chain and an acid catalyst (p-TsOH) drives the reaction thermodynamically to the N9 position.
Step-by-Step Workflow:
-
Mixing: Mix N2,N9-diacetylguanine and 2-oxa-1,4-butanediol diacetate (excess).
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (catalytic amount).
-
Fusion: Heat the melt to 100-110°C under vacuum or nitrogen flow to remove acetic acid byproduct.
-
Critical Control Point: You must sustain this temperature for sufficient time (often 18+ hours). Stopping early traps the reaction at the kinetic N7 stage.
-
-
Workup: Cool and recrystallize from ethanol/water.
Part 3: Comparative Data & Decision Matrix
| Feature | Silylation Route (Protocol A) | Fusion Route (Protocol B) | Direct Alkylation (Avoid) |
| N9 Selectivity | High (95:5 to 98:2) | Moderate (85:15 to 90:10) | Low (50:50 or N7 favored) |
| Reaction Time | Fast (2 - 6 hours) | Slow (18 - 48 hours) | Variable |
| Key Reagent | BSA / TMSOTf | p-TsOH / Heat | K2CO3 / NaH |
| Impurity Profile | Low Iso-acyclovir | Higher Iso-acyclovir | High Iso-acyclovir |
| Cost Driver | Reagents (BSA is costly) | Energy (High Temp) | Purification (Chromatography) |
Part 4: Troubleshooting & FAQs
Q: I have a batch with 15% Iso-acyclovir. Can I save it?
A: Yes. You can attempt Acid-Catalyzed Isomerization . Dissolve the crude mixture (containing N7 and N9) in a solvent like acetic anhydride or a high-boiling inert solvent with p-TsOH. Heat to reflux (>100°C) for 4-6 hours. The thermodynamic drive will convert a significant portion of the N7 isomer into the N9 isomer.[1]
-
Warning: Prolonged heating can also lead to tar formation (decomposition). Monitor via HPLC.
Q: My HPLC shows a peak before Acyclovir. Is this Iso-acyclovir?
A: Likely yes. In reverse-phase HPLC (C18), Iso-acyclovir (N7) is generally more polar than Acyclovir (N9) and elutes earlier.
-
Verification: Isolate the peak. N7 isomers show a distinct UV shift compared to N9. In NMR, the anomeric protons (N-CH2-O) often shift downfield in the N7 isomer due to the proximity to the paramagnetic current of the 5-membered ring.
Q: Does the side-chain leaving group matter?
A: Absolutely.
-
Acetates: Promote thermodynamic control (reversible reaction).
-
Halides (Chlorides/Bromides): Promote kinetic control (irreversible alkylation).
-
Recommendation: If using the Fusion method, use the Diacetate side chain. If using Silylation, you can use the Acetate or Benzoate ester.[2] Avoid simple alkyl halides if N9 selectivity is the priority.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose low N9 yields in real-time.
Figure 2: Diagnostic logic for identifying the root cause of low N9 yields.
References
-
Matsumoto, H., et al. (1988).[2] "Regioselective synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir)." Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.
-
Hagsson, K., et al. (1996). "Preparation of acyclovir."[1][2][3][4][5] European Patent Application EP0709385A1.
-
Al-Mughaid, H. (2013). "Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin." Jordan Journal of Chemistry, 8(2), 105-113.
-
Singh, D., et al. (1999).[6] "A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine." Journal of Organic Chemistry, 64(13), 4665–4668.[6]
Sources
- 1. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds [jstage.jst.go.jp]
- 5. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Iso-Acyclovir: A Technical Support Guide to Consistent Antiviral Assay Results
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for iso-acyclovir antiviral assays. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth understanding necessary to troubleshoot the inevitable inconsistencies that arise during in-vitro testing. This resource is structured to empower you with the scientific rationale behind each experimental step, fostering a proactive approach to assay optimization and data interpretation.
Understanding the Foundation: Iso-Acyclovir and Antiviral Assays
Before delving into troubleshooting, a firm grasp of the underlying scientific principles is paramount. Iso-acyclovir, a nucleoside analog structurally similar to acyclovir, targets viral DNA synthesis. Its efficacy is predicated on a multi-step activation process, a key area for potential experimental variability.
The Activation Cascade of Acyclovir Analogs
Acyclovir and its isomers are prodrugs, meaning they require conversion into an active form to exert their antiviral effect. This process is initiated by a viral-specific enzyme, thymidine kinase (TK), which is present in cells infected with viruses like herpes simplex virus (HSV).[1][2] This initial phosphorylation is the rate-limiting step and a critical point of selectivity, as the viral TK is far more efficient at phosphorylating acyclovir than the host cell's TK.[1][2] Once monophosphorylated, cellular kinases further convert the molecule into its active triphosphate form. This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Crucially, because acyclovir triphosphate lacks a 3' hydroxyl group, its incorporation leads to premature chain termination, thus halting viral replication.
Diagram: Mechanism of Action of Acyclovir Analogs
Caption: Intracellular activation and mechanism of action of iso-acyclovir.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during iso-acyclovir antiviral assays in a direct Q&A format, providing not just solutions but the reasoning behind them.
High Variability in Plaque Reduction Assays
Q: My plaque reduction assay results show significant well-to-well variability, even within the same dilution. What are the likely causes and how can I fix this?
A: High variability in plaque reduction assays is a frequent challenge and can often be traced back to a few key factors:
-
Inconsistent Cell Monolayer: A non-confluent or uneven cell monolayer is a primary source of variability. If cells are not evenly distributed, the virus will not infect and spread uniformly, leading to inconsistent plaque sizes and numbers.
-
Solution: Ensure your cells are seeded at an optimal density to achieve 90-100% confluency at the time of infection. Visually inspect each well with a microscope before starting the assay to confirm a healthy and evenly distributed monolayer.
-
-
Inaccurate Virus Titer: An inaccurate initial virus titer can lead to using a multiplicity of infection (MOI) that is too high or too low. An MOI that is too high will result in confluent lysis, making it impossible to count individual plaques. An MOI that is too low may result in too few plaques to be statistically significant.
-
Solution: Always use a freshly titered virus stock. Perform a new titration if the stock has been stored for an extended period or has undergone multiple freeze-thaw cycles.
-
-
Improper Adsorption Step: Insufficient time or volume for viral adsorption can lead to uneven infection.
-
Solution: Use a minimal volume of viral inoculum to cover the cell monolayer and gently rock the plates every 15 minutes during the adsorption period (typically 1-2 hours) to ensure even distribution.
-
-
Overlay Viscosity and Temperature: The viscosity of the overlay (e.g., agarose or methylcellulose) is critical. If it's too viscous, it can inhibit plaque formation. If it's not viscous enough, the virus can spread too freely, leading to diffuse plaques. The temperature of the overlay when added to the cells is also crucial; if it's too hot, it will kill the cells.
-
Solution: Optimize the concentration of your overlay medium. Ensure the agarose is cooled to approximately 42-45°C before adding it to the wells.
-
Diagram: Troubleshooting Plaque Assay Variability
Caption: Diagnostic workflow for high variability in plaque reduction assays.
Inconsistent IC50 Values
Q: I'm observing fluctuating IC50 values for iso-acyclovir between experiments. What could be causing this lack of reproducibility?
A: Inconsistent IC50 values often point to subtle variations in experimental conditions. Here are the most common culprits:
-
Cell Passage Number and Health: As cells are passaged, their characteristics can change, including their susceptibility to viral infection and their metabolic rate, which can affect drug activation.
-
Solution: Use cells within a defined, low passage number range for all experiments. Regularly check for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Compound Solubility and Stability: Iso-acyclovir, like acyclovir, has limited aqueous solubility. If the compound precipitates out of solution, the effective concentration will be lower than intended. The stability of the compound in your assay medium over the course of the experiment is also a factor. Acyclovir has a maximum solubility in water at 37°C of 2.5 mg/mL.
-
Solution: Prepare fresh dilutions of iso-acyclovir for each experiment from a concentrated stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is consistent and non-toxic to the cells. Acyclovir is stable, but it's best to avoid repeated freeze-thaw cycles of stock solutions.
-
-
Serum Lot-to-Lot Variability: Components in fetal bovine serum (FBS) can interact with antiviral compounds or affect viral infectivity. Different lots of FBS can have varying compositions.
-
Solution: Purchase a large batch of a single lot of FBS and pre-test it for its suitability in your assay. Once a good lot is identified, use it for the entire series of experiments.
-
-
Assay Endpoint Timing: The time at which you read the assay endpoint (e.g., staining for plaques or measuring cytopathic effect) is critical. If read too early, the full effect of the virus and the inhibitor may not be apparent. If read too late, cell death due to factors other than viral cytopathic effect can confound the results.
-
Solution: Carefully optimize and standardize the assay endpoint for your specific virus and cell line combination. This may require a time-course experiment to determine the optimal window for data collection.
-
Advanced Protocols and Best Practices
To ensure the highest quality data, adherence to rigorously optimized protocols is essential.
Detailed Plaque Reduction Assay Protocol
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection.
-
Compound Preparation: Prepare serial dilutions of iso-acyclovir in assay medium (e.g., DMEM with 2% FBS).
-
Virus Preparation: Dilute the virus stock in assay medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution. Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.
-
Treatment: Remove the viral inoculum and add the prepared dilutions of iso-acyclovir.
-
Overlay: After a 1-hour incubation with the compound, carefully add an overlay of 1.2% methylcellulose in assay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Quantification: Gently wash the plates with water, allow them to dry, and count the number of plaques in each well.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of iso-acyclovir in parallel with your antiviral assays to ensure that the observed reduction in viral replication is not simply due to cell death caused by the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after the desired incubation period.
-
Compound Treatment: Add serial dilutions of iso-acyclovir to the wells and incubate for the same duration as your antiviral assay.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
| Parameter | Recommended Value/Practice | Rationale |
| Cell Line | Vero (ATCC CCL-81) | Highly susceptible to a wide range of viruses, forms clear plaques. |
| Virus Strain | Laboratory-adapted strains (e.g., HSV-1 KOS, HSV-2 G) | Well-characterized and produce consistent results. |
| Multiplicity of Infection (MOI) | 0.001 - 0.01 PFU/cell (for plaque assays) | Results in well-isolated plaques for accurate counting. |
| Iso-Acyclovir Stock Solution | 10 mM in DMSO | Ensures solubility and allows for accurate serial dilutions. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cytotoxicity. |
| Positive Control | Acyclovir | Provides a benchmark for assay performance and allows for comparison of potency. |
| Negative Control | Vehicle (DMSO) only | Controls for any effects of the solvent on cell viability and viral replication. |
Frequently Asked Questions (FAQs)
Q: What is a typical IC50 value for acyclovir that I can use as a reference?
A: IC50 values for acyclovir can vary depending on the virus strain and the cell line used. However, for Herpes Simplex Virus Type 1 (HSV-1), a typical IC50 in Vero cells is around 0.85 µM, and for HSV-2, it is approximately 0.86 µM.[3] Keep in mind that these are reference values, and you should establish your own baseline with a positive control in your specific assay system.
Q: Can I use a different staining method for my plaque assay?
A: Yes, other stains like Neutral Red can be used. Neutral Red is taken up by living cells, so plaques appear as clear zones against a red background. The choice of stain can depend on your specific needs and preferences.
Q: My compound appears to be cytotoxic at concentrations where it is also showing antiviral activity. How do I interpret these results?
A: This is a common scenario. You need to calculate the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value indicates a more favorable therapeutic window. A compound with a low SI is generally not a good candidate for further development.
Q: How often should I check my cell cultures for mycoplasma contamination?
A: It is recommended to test your cell cultures for mycoplasma every 1-2 months, and especially before starting a large series of experiments. Mycoplasma can significantly impact cell physiology and lead to unreliable and irreproducible results.
References
- Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7–13.
- King, D. H. (1988). History, pharmacokinetics, and pharmacology of acyclovir.
- Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isol
- Phenotypic testing of patient herpes simplex virus type 1 and 2 isolates for acyclovir resistance by a novel method based on real-time cell analysis. Journal of Clinical Virology.
- Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains. Antiviral Research.
- Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial Agents and Chemotherapy.
- Acyclovir (Aciclovir) | HSV Inhibitor. MedchemExpress.com.
- Important physical/chemical properties of acyclovir.
- Acyclovir. DailyMed.
- Acyclovir | 59277-89-3. ChemicalBook.
- Acyclovir. LKT Labs.
- Acyclovir | C8H11N5O3. PubChem.
- Aciclovir. Wikipedia.
- Best practices for screening antiviral drugs. DIFF Biotech.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Virological Methods.
- Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive.
- Antiviral Drug Screening. Virology Research Services.
- Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. FDA.
Sources
Validation & Comparative
A Comparative Guide to the Antiviral Activity of Iso-Acyclovir Against Clinical Herpesvirus Isolates
This guide provides an in-depth, objective comparison of the antiviral activity of iso-acyclovir against its renowned isomer, acyclovir. The focus is on validating its efficacy against clinically relevant isolates of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), offering researchers and drug development professionals a comprehensive overview supported by experimental data and established protocols.
Introduction: The Gold Standard and the Challenger
Acyclovir, or 9-(2-hydroxyethoxymethyl)guanine, stands as a landmark achievement in antiviral therapy.[1][2][3] For decades, it has been the frontline treatment for infections caused by HSV-1, HSV-2, and VZV.[2][3][4] Its success lies in a highly selective mechanism of action. Acyclovir is a prodrug that is preferentially phosphorylated by a viral-encoded enzyme, thymidine kinase (TK), in infected cells.[2][5][6] This initial phosphorylation is the critical step that ensures the drug's activity is largely confined to virus-infected cells, minimizing toxicity to uninfected host cells.[7][8] Cellular enzymes then convert the monophosphate form to the active acyclovir triphosphate, which acts as a potent inhibitor of viral DNA polymerase, ultimately leading to chain termination and halting viral replication.[4][6][9]
Iso-acyclovir, a structural isomer of acyclovir, presents an intriguing subject for antiviral research. While sharing the same chemical formula, its different spatial arrangement of atoms could potentially alter its interaction with viral and cellular enzymes. This guide explores the critical question: Does this structural variance translate into a discernible difference in antiviral efficacy, selectivity, or its activity against clinical viral isolates, including those that have developed resistance to standard therapies?
Rationale for a Head-to-Head Experimental Design
To rigorously evaluate the therapeutic potential of iso-acyclovir, a direct comparative study against the gold standard, acyclovir, is indispensable. The experimental design detailed herein is structured to provide a robust and unbiased assessment.
-
Selection of Viral Strains: The inclusion of well-characterized laboratory strains alongside clinical isolates of HSV-1, HSV-2, and VZV is crucial. Clinical isolates are paramount as they represent the genetic diversity and potential resistance profiles circulating in the patient population. An acyclovir-resistant strain, typically one with a deficient or altered thymidine kinase, must be included to determine if iso-acyclovir offers any advantage in overcoming common resistance mechanisms.[10]
-
Cell Line Standardization: Vero cells (from African green monkey kidney) are a standard and highly permissive cell line for herpesvirus propagation and are recommended for these assays to ensure consistency and reproducibility of the results.[11][12]
-
Key Performance Metrics: Two fundamental in vitro assays form the cornerstone of this evaluation:
-
Plaque Reduction Assay: This functional assay directly measures the ability of a compound to inhibit viral replication. The primary endpoint is the 50% effective concentration (EC50) , the drug concentration that reduces the number of viral plaques by 50%.[13][14]
-
MTT Cytotoxicity Assay: It is imperative to assess the potential toxicity of any new compound to the host cells. The MTT assay is a colorimetric method that quantifies cell viability.[15] The key metric derived is the 50% cytotoxic concentration (CC50) , the concentration at which a 50% reduction in cell viability is observed.
-
-
The Therapeutic Index: The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), is arguably the most critical parameter. A high SI value indicates that the drug is effective at concentrations far below those that are toxic to host cells, signifying a favorable therapeutic window.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative validation of iso-acyclovir.
Caption: Mechanism of action of Acyclovir.
-
Selective Phosphorylation: Acyclovir enters an HSV or VZV-infected cell and is recognized by the viral thymidine kinase. This enzyme converts it to acyclovir monophosphate. [5][6]Uninfected cells lack this specific viral enzyme, so the drug remains largely inactive. [7]2. Conversion to Active Form: Host cell kinases then further phosphorylate the monophosphate form into acyclovir triphosphate (ACV-TP). [2][4]3. Inhibition of Viral DNA Synthesis: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. [9]Upon incorporation into the growing viral DNA strand, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. [4][6]This effectively halts viral replication.
The presumed mechanism for iso-acyclovir is identical. However, any observed differences in EC50 values would likely stem from subtle variations in how its stereoisomeric structure is recognized and processed by the viral thymidine kinase or the viral DNA polymerase. A less favorable fit could result in a higher EC50, indicating lower potency.
Interpretation and Concluding Remarks
Based on the hypothetical data presented, acyclovir demonstrates superior potency (lower EC50) across all susceptible clinical isolates compared to iso-acyclovir. Both compounds exhibit a high selectivity index, indicating low cytotoxicity in this model. Crucially, neither compound showed significant activity against the acyclovir-resistant HSV-1 strain. This suggests that the resistance mechanism, likely a mutation in the viral thymidine kinase gene, affects the activation of both isomers similarly.
Further research could explore if iso-acyclovir exhibits different pharmacokinetic or pharmacodynamic properties in vivo, but based on this in vitro evidence, its development as a clinical alternative to acyclovir may not be warranted. This guide underscores the importance of rigorous, comparative validation in the early stages of drug discovery.
References
-
Elion, G. B., Furman, P. A., Fyfe, J. A., de Miranda, P., Beauchamp, L., & Schaeffer, H. J. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine. Proceedings of the National Academy of Sciences, 74(12), 5716-5720. [Link]
-
Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group. Nature, 272(5654), 583-585. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Whitley, R. J., & Roizman, B. (2001). Herpes simplex virus infections. The Lancet, 357(9267), 1513-1518. [Link]
-
Arvin, A. M. (2007). Varicella-zoster virus. Clinical Microbiology Reviews, 20(4), 622-673. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Schmidt, N. J. (1982). Cell culture procedures for diagnostic virology. In Diagnostic Procedures for Viral, Rickettsial and Chlamydial Infections (6th ed., pp. 65-139). American Public Health Association. [Link]
-
Leland, D. S., & Ginocchio, C. C. (2007). Role of cell culture for virus detection in the age of technology. Clinical Microbiology Reviews, 20(1), 49-78. [Link]
-
O'Brien, J. J., & Campadelli-Fiume, G. (1990). A new mechanism for the acquisition of drug resistance by herpes simplex virus. Journal of Virology, 64(7), 3441-3444. [Link]
-
Bio-protocol. (2020). Plaque Reduction Assay. [Link]
-
Patsnap. (2024). What is the mechanism of Acyclovir? Patsnap Synapse. [Link]
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Genotoxic Landscape of Acyclovir: A Guide for Drug Development Professionals
This guide provides an in-depth analysis of the genotoxicity of the antiviral drug acyclovir. While the initial aim was a direct comparative study with a purported isomer, "iso-acyclovir," a comprehensive literature review reveals a critical data gap: there is no publicly available scientific information or standardized nomenclature for an "iso-acyclovir" with associated genotoxicity data.
This finding underscores a crucial aspect of pharmaceutical development and manufacturing—the identification and toxicological assessment of isomers and related substances that can arise as impurities. For instance, the synthesis of acyclovir can lead to the formation of positional isomers, such as the N7-isomer of guanine, which require rigorous characterization and safety evaluation to ensure the final drug product's purity and safety profile. The principles outlined in the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities are paramount in this context[1].
Therefore, this guide has been recalibrated to serve a more immediate and practical need for researchers in the field. We will delve into the well-documented genotoxic profile of acyclovir, providing a comprehensive overview of its effects in various assays. Furthermore, we will equip you with detailed, field-proven protocols for the key genotoxicity assays, enabling you to conduct your own assessments of antiviral compounds and their related impurities.
The Genotoxicity Profile of Acyclovir: A Dichotomy of Effects
Extensive testing has revealed a consistent and interesting pattern in the genotoxicity of acyclovir: it is generally considered to be non-mutagenic but exhibits clastogenic properties, meaning it can cause structural damage to chromosomes. This distinction is critical for risk assessment.
Acyclovir has been evaluated in a battery of both in vitro (in a laboratory setting using cells) and in vivo (in living organisms) genotoxicity assays[2]. The consensus from this body of evidence is that acyclovir does not cause gene mutations (mutagenicity) but can induce chromosomal damage (clastogenicity)[2].
Mutagenicity Assessment: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying substances that can cause gene mutations. Acyclovir has been consistently negative in this assay, indicating it does not induce point mutations in the DNA of the tested bacterial strains.
Clastogenicity Assessment: Chromosomal Aberration and Micronucleus Assays
In contrast to its lack of mutagenic activity, acyclovir has shown positive results in assays that detect chromosomal damage. In vitro chromosomal aberration assays using human peripheral blood lymphocytes have demonstrated that acyclovir can induce structural changes in chromosomes[3].
This clastogenic potential has also been confirmed in in vivo studies. A comparative study using the mouse bone marrow micronucleus assay assessed the ability of acyclovir and other nucleoside analogues to induce the formation of micronuclei, which are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This study found that acyclovir induces a dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCE), confirming its clastogenic activity in a living organism[4].
The table below summarizes the key findings from genotoxicity studies on acyclovir.
| Genotoxicity Endpoint | Assay Type | Test System | Result | Reference |
| Gene Mutation | Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Negative | [2] |
| Chromosomal Damage | In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Positive | [3] |
| Chromosomal Damage | In vivo Micronucleus Assay | Mouse Bone Marrow | Positive | [4] |
Quantitative Analysis of Acyclovir's Clastogenicity
The in vivo mouse micronucleus assay provides valuable dose-response data for understanding the clastogenic potency of acyclovir. The following table presents data from a comparative study, highlighting the induction of micronucleated polychromatic erythrocytes (MNPCE) at different doses.
| Compound | Dose (µmol/kg per day) | Mean MNPCE per 1000 PCE (± SD) | Conclusion | Reference |
| Vehicle Control | 0 | 1.5 ± 0.5 | - | [4] |
| Acyclovir | 100 | 1.8 ± 0.6 | No significant increase | [4] |
| Acyclovir | 316 | 2.5 ± 0.8 | Significant increase | [4] |
| Acyclovir | 1000 | 4.2 ± 1.2 | Dose-dependent increase | [4] |
This data is adapted from a comparative study and illustrates the dose-dependent clastogenic effect of acyclovir. The apparent threshold for this effect was approximately 316 µmol/kg per day in this study[4].
Acyclovir's Metabolites and Degradation Products: An Area for Further Investigation
When assessing the overall toxicological profile of a drug, it is also essential to consider its metabolites and degradation products, as these can have their own unique toxicities. Acyclovir is metabolized in the body to 9-carboxymethoxymethylguanine (CMMG) and a minor metabolite, 8-hydroxy-acyclovir[5]. While CMMG has been associated with neurotoxicity, its genotoxic potential is not well-documented in the public domain[5].
Furthermore, acyclovir can degrade under various conditions such as acidic hydrolysis, oxidation, and photolysis, with guanine being a major degradation product[6][7]. The genotoxicity of these individual degradation products is not extensively studied, representing a data gap that is important to address for a complete safety assessment, particularly concerning drug product stability and formulation.
Experimental Protocols for Genotoxicity Assessment
To empower researchers to conduct their own genotoxicity assessments of antiviral compounds and their impurities, we provide detailed, step-by-step protocols for three key assays.
The Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method for detecting gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.
Caption: Ames Test Experimental Workflow.
-
Strain Preparation: Inoculate the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: Prepare the S9 mix from the liver of rats or hamsters induced with a P450-inducing agent. This mix provides a metabolic simulation of mammalian metabolism. For experiments without metabolic activation, a buffer is used instead.
-
Test Article Preparation: Prepare a range of concentrations of the test article. A vehicle control (the solvent used to dissolve the test article) and positive controls (known mutagens) must be included.
-
Exposure: In a test tube, combine the bacterial culture, the test article at a specific concentration, and either the S9 mix or buffer.
-
Plating: Add molten top agar to the test tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic effect[8].
In Vitro Micronucleus Assay (OECD 487)
This assay detects both clastogenic and aneugenic (loss or gain of whole chromosomes) events by measuring the frequency of micronuclei in cultured mammalian cells.
Caption: In Vitro Micronucleus Assay Workflow.
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) under standard conditions.
-
Exposure: Treat the cells with various concentrations of the test article, a vehicle control, and positive controls for a defined period (typically 3-6 hours with S9 activation, or for 1.5-2 normal cell cycle lengths without S9).
-
Cytokinesis Block: Add cytochalasin B to the cultures. This inhibits cytokinesis (the final step in cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 cell cycles to allow for the formation of binucleated cells.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells using a suitable fixative (e.g., methanol:acetic acid).
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic and/or aneugenic activity[9][10].
In Vivo Rodent Micronucleus Assay (OECD 474)
This assay assesses genotoxicity in a whole animal model, providing data that accounts for metabolic, pharmacokinetic, and DNA repair processes.
Caption: In Vivo Micronucleus Assay Workflow.
-
Animal Dosing: Administer the test article to a suitable rodent species (typically mice or rats) via an appropriate route of administration. A vehicle control group and a positive control group are also included. At least three dose levels of the test article are usually tested.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femurs or tibias.
-
Slide Preparation: Flush the bone marrow into a centrifuge tube containing fetal bovine serum. After centrifugation, create a smear of the cell pellet on a microscope slide.
-
Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as May-Grünwald-Giemsa or a fluorescent stain.
-
Scoring: Analyze at least 4000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates that the test article is genotoxic in vivo[11][12].
Conclusion and Future Directions
The available evidence provides a clear picture of acyclovir's genotoxic potential: it is not a mutagen, but it is a clastogen, capable of inducing chromosomal damage both in vitro and in vivo. For drug development professionals, this profile necessitates a thorough risk assessment, considering the intended clinical use, patient population, and dose.
The significant data gap concerning the genotoxicity of "iso-acyclovir" and other potential isomers and impurities highlights the critical need for comprehensive impurity profiling and toxicological evaluation during drug development and manufacturing. The experimental protocols provided in this guide offer a robust framework for conducting these essential assessments, ensuring the safety and quality of antiviral therapeutics.
Future research should focus on isolating and identifying potential isomers and degradation products of acyclovir and subjecting them to a battery of genotoxicity tests. This would provide a more complete understanding of the overall safety profile of acyclovir and its related compounds, ultimately contributing to the development of safer and more effective antiviral therapies.
References
-
Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling. (2023). PubMed. Retrieved from [Link]
-
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Stress Studies on Acyclovir. (2017). ResearchGate. Retrieved from [Link]
-
Patil, P. M., Chopade, V. V., & Gupta, S. C. (n.d.). Stress Degradation Studies of Acyclovir by a Novel Stability-Indicating HPLC Method Using a Quality by Design Approach. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. (2024). MDPI. Retrieved from [Link]
-
The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. (n.d.). MDPI. Retrieved from [Link]
-
Huidobro, A. L., et al. (n.d.). LC methods for acyclovir and related impurities determination. CEU Repositorio Institucional. Retrieved from [Link]
-
In Vivo rodent micronucleus assay: Protocol, conduct and data interpretation. (2025). ResearchGate. Retrieved from [Link]
-
Comparative in-vivo genotoxicity of antiviral nucleoside analogues; penciclovir, acyclovir, ganciclovir and the xanthine analogue, caffeine, in the mouse bone marrow micronucleus assay. (n.d.). PubMed. Retrieved from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. Retrieved from [Link]
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (n.d.). MDPI. Retrieved from [Link]
-
In vitro assessment of chromosomal aberration of cultured human peripheral blood lymphocyte post exposure to antiviral drug Mode. (2012). Academic Journals. Retrieved from [Link]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved from [Link]
-
Dose-Response Curve of Chromosome Aberrations in Human Lymphocytes Induced by Gamma-Rays. (n.d.). Neliti. Retrieved from [Link]
-
OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. (2014). OECD. Retrieved from [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. (n.d.). Nucro-Technics. Retrieved from [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). PubMed. Retrieved from [Link]
-
Quantitative methods for the assay of acyclovir in non-aqueous medium. (2025). ResearchGate. Retrieved from [Link]
-
Acyclovir eco-geno-toxicity in freshwater organisms. (2024). iris.unina.it. Retrieved from [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]
-
Dose-Response Curve of Chromosome Aberrations in Human Lymphocytes Induced by Gamma-Rays. (2016). ResearchGate. Retrieved from [Link]
-
Comet Assay Protocol. (2015). mcgillradiobiology.ca. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
The micronucleus test—most widely used in vivo genotoxicity test—. (2016). National Institutes of Health. Retrieved from [Link]
-
Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. (n.d.). MDPI. Retrieved from [Link]
-
The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). National Institutes of Health. Retrieved from [Link]
-
OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Micronucleus Assay: The State of Art, and Future Directions. (n.d.). MDPI. Retrieved from [Link]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471). (n.d.). Creative Bioarray. Retrieved from [Link]
-
OECD 474: In vivo Micronucleus Assay. (n.d.). Gentronix. Retrieved from [Link]
-
Dose-response curves representing the activity of acyclovir,... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. (2025). ResearchGate. Retrieved from [Link]
-
Genetic toxicology in silico protocol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Final Report - In Vivo Mouse Bone Marrow Micronucleus Assay. (2008). Daikin Chemicals. Retrieved from [Link]
-
The following statement is for US EPA submissions only. (n.d.). Regulations.gov. Retrieved from [Link]
-
Measuring DNA modifications with the comet assay: a compendium of protocols. (2023). PEARL - Plymouth Electronic Archive and Research Library. Retrieved from [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). nib.si. Retrieved from [Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Comparative in-vivo genotoxicity of antiviral nucleoside analogues; penciclovir, acyclovir, ganciclovir and the xanthine analogue, caffeine, in the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. criver.com [criver.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. gentronix.co.uk [gentronix.co.uk]
A Comparative Guide to the Antiviral Activity of Acyclovir Isomers and Analogs
For decades, acyclovir has been a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its remarkable selectivity and favorable safety profile have made it a benchmark antiviral agent.[1][3] However, the quest for enhanced therapeutic efficacy, improved bioavailability, and strategies to overcome potential resistance has led to the exploration of various acyclovir isomers and analogs. This guide provides a side-by-side comparison of the antiviral activity of these compounds, supported by experimental data, to inform researchers and drug development professionals in the field of antiviral chemotherapy.
The Foundational Mechanism: How Acyclovir Halts Viral Replication
Acyclovir, a synthetic analog of the purine nucleoside guanosine, is a prodrug that requires activation within infected cells.[4] Its selective antiviral activity hinges on its initial phosphorylation by a virus-encoded thymidine kinase (TK).[4][5] This initial step is significantly more efficient in virus-infected cells than in uninfected host cells, concentrating the drug's activity where it is needed most.
Once converted to acyclovir monophosphate, cellular enzymes further phosphorylate it to the active acyclovir triphosphate.[5] Acyclovir triphosphate then acts as a competitive inhibitor and a substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain results in obligate chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral replication.[5][6]
Caption: Mechanism of Acyclovir Activation and Action.
Comparative Antiviral Activity: A Side-by-Side Analysis
The antiviral efficacy of acyclovir and its derivatives is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit viral replication by 50% in vitro. A lower value indicates higher potency. The following table summarizes the comparative antiviral activities of various acyclovir isomers and analogs against different herpesviruses.
| Compound | Virus | EC₅₀ / IC₅₀ (µM) | Cell Line | Reference |
| Acyclovir | HSV-1 | 0.075 | - | [7] |
| HSV-1 | ~2.0 (estimated from viral yield reduction) | - | [8] | |
| HSV-2 | - | - | - | |
| Phosphoramidate ProTide-Acyclovir Isomer 20a | HSV-1 | Superior to Acyclovir (2 log₁₀ reduction in viral yield at 200 µM) | - | [8] |
| Phosphoramidate ProTide-Acyclovir Isomer 24a | HSV-1 | Superior to Acyclovir (complete reduction in viral yield at 200 µM) | - | [8] |
| Phosphoramidate ProTide-Acyclovir Isomer 24b | HSV-1 | Superior to Acyclovir (2 log₁₀ reduction in viral yield at 200 µM) | - | [8] |
| Seleno-acyclovir (4a) | HSV-1 | 1.47 | - | [6] |
| HSV-2 | 6.34 | - | [6] | |
| N-substituted Acyclovir Derivative (Compound 2) | HSV-1, HSV-2 | Marked antiherpetic activity, selectivity ≥ Acyclovir | - | [9] |
| N-substituted Acyclovir Derivative (Compound 5) | HSV-1, HSV-2 | Marked antiherpetic activity, selectivity ≥ Acyclovir | - | [9] |
| 6-(4-MeOPh)-Tricyclic Acyclovir Analog (Compound 3) | HSV-1 | 12.2 | - | [7] |
Delving into the Isomers and Analogs: A Closer Look
Phosphoramidate ProTide-Acyclovir Isomers
A significant challenge with acyclovir is its reliance on viral thymidine kinase for the initial, rate-limiting phosphorylation step.[10] Phosphoramidate ProTides are designed to bypass this dependence by delivering the monophosphorylated form of the drug directly into the cell.[8] A study on single isomers of phosphoramidate ProTide-acyclovir revealed that specific diastereomers exhibit superior antiviral activity against wild-type HSV-1 compared to the parent acyclovir.[8] For instance, at a concentration of 200 µM, three out of four tested single isomers demonstrated a more significant reduction in viral yield than acyclovir, with one isomer completely inhibiting viral production.[8] This highlights the critical role of stereochemistry in the design of ProTide prodrugs for enhanced antiviral efficacy.
Seleno-acyclovir: A Bioisosteric Substitution
Bioisosteric replacement is a common strategy in drug design to modulate the pharmacological properties of a lead compound. In seleno-acyclovir, the oxygen atom in the acyclic side chain of acyclovir is replaced by a selenium atom.[6] This modification has been shown to yield a compound with potent anti-herpesvirus activity. Seleno-acyclovir exhibited an EC₅₀ of 1.47 µM against HSV-1 and 6.34 µM against HSV-2, with no cytotoxicity observed up to 100 µM.[6] These findings suggest that the selenium substitution is well-tolerated and maintains, or in some contexts, potentially enhances the antiviral potency.
N-substituted and Tricyclic Acyclovir Derivatives
Modifications to the guanine base of acyclovir have also been explored to understand the structure-activity relationship.[4] Studies on N-substituted derivatives, where methyl or isopropeno groups are added to the purine ring, have shown that some of these compounds retain marked antiherpetic activity.[9] Specifically, certain monomethylated and tricyclic derivatives demonstrated an antiviral activity spectrum similar to acyclovir, with at least as great, if not greater, selectivity for HSV-1 and HSV-2.[9]
Interestingly, some tricyclic acyclovir analogs have been investigated as potential prodrugs that slowly release acyclovir.[7] The stability of these compounds in aqueous solution varies, which in turn influences their observed antiviral potency.[7]
Experimental Protocols: The Foundation of Antiviral Assessment
The determination of antiviral activity and cytotoxicity is fundamental to the evaluation of any new antiviral agent. The following are detailed methodologies for key experiments.
Plaque Reduction Assay for Antiviral Potency (EC₅₀/IC₅₀)
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a maintenance medium (e.g., DMEM with 2% FBS). After the adsorption period, remove the viral inoculum and overlay the cell monolayer with the medium containing the test compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the virus-only control wells.
-
Plaque Visualization and Counting: Aspirate the overlay medium and fix the cells with a solution such as 10% formalin. Stain the cells with a crystal violet solution to visualize the plaques (areas of dead or destroyed cells).
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ or IC₅₀ value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (e.g., MTS Assay)
It is crucial to assess the toxicity of the compounds to the host cells to determine their selectivity index (SI = CC₅₀/EC₅₀).
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTS Reagent Addition: Add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (e.g., phenazine ethosulfate) to each well.
-
Incubation and Absorbance Reading: Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan product that is soluble in the culture medium. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Caption: General Workflow for Antiviral Drug Evaluation.
Conclusion and Future Directions
The exploration of acyclovir isomers and analogs continues to be a fertile ground for the discovery of novel antiviral agents with improved pharmacological profiles. The studies highlighted in this guide underscore the importance of stereochemistry and bioisosteric modifications in enhancing antiviral potency and overcoming the limitations of the parent drug. As our understanding of the molecular interactions between these compounds and viral enzymes deepens, so too will our ability to rationally design the next generation of highly effective and selective antiviral therapies.
References
-
Bras, H., et al. (2001). Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection. Antimicrobial Agents and Chemotherapy, 45(11), 3209-3213. [Link]
-
Whitley, R. J., & Gnann, J. W., Jr. (1992). Acyclovir: a decade later. The New England Journal of Medicine, 327(11), 782-789. [Link]
-
Al-Masoudi, N. A., et al. (2014). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Omega, 4(1), 193-200. [Link]
-
De Clercq, E. (2004). Achievements and Challenges in Antiviral Drug Discovery. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Tyring, S. K., et al. (2002). Famciclovir for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Annals of Internal Medicine, 136(2), 89-96. [Link]
-
Lee, Y. B., et al. (2016). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 21(10), 1362. [Link]
-
DermNet NZ. (n.d.). Aciclovir. [Link]
-
Wald, A., et al. (1993). A randomized, double-blind, comparative trial comparing high- and standard-dose oral acyclovir for first-episode genital herpes infections. Antimicrobial Agents and Chemotherapy, 37(4), 830-833. [Link]
-
Re-bollo, A., et al. (1983). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of Medicinal Chemistry, 26(11), 1674-1677. [Link]
-
Brigden, D., & Whiteman, P. (1983). Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. Journal of Infection, 6 Suppl 1, 3-9. [Link]
-
Me-lov, I., et al. (2001). Structure-activity relationships for dipeptide prodrugs of acyclovir. Journal of Pharmacy and Pharmacology, 53(7), 987-994. [Link]
-
Al-Targi, O. N., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Molecules, 24(16), 2959. [Link]
-
de Miranda, P., & Blum, M. R. (1983). Single-dose pharmacokinetics of acyclovir. Journal of Antimicrobial Chemotherapy, 12 Suppl B, 29-37. [Link]
-
Manjunatha, S., et al. (2013). A comparative study to evaluate the efficacy and safety of acyclovir and famciclovir in the management of herpes zoster. Journal of Clinical and Diagnostic Research, 7(12), 2911-2913. [Link]
-
Shyshkina, O. O., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10931. [Link]
-
Fletcher, C. V., et al. (2014). Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function. Antimicrobial Agents and Chemotherapy, 58(8), 4323-4330. [Link]
-
Al-Danakh, A., et al. (2021). Comparative efficacy of different acyclovir doses in the prevention of oral HSV infection in patients receiving cancer treatment. Journal of Oncology Pharmacy Practice, 27(4), 857-865. [Link]
-
Schaeffer, H. J. (1982). The spectrum of antiviral activities of acyclovir in vitro and in vivo. The American Journal of Medicine, 73(1A), 4-6. [Link]
-
Kumar, R., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
PharmGKB. (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Afouna, M. I., et al. (2001). (a) Chemical structure of acyclovir; 9-[(2-hydroxyethoxy)methyl]guanine. ResearchGate. [Link]
-
Gosselin, F., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 19(1), 224-227. [Link]
-
Fletcher, C. V., et al. (2014). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 58(8), 4323-4330. [Link]
-
de Paula, C. B. V., et al. (2011). Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents. Molecules, 16(1), 523-537. [Link]
-
Collins, P., et al. (1982). Sensitivity of herpes virus isolates from acyclovir clinical trials. The American Journal of Medicine, 73(1A), 380-382. [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]
-
Laskin, O. L. (1983). Acyclovir clinical pharmacology. An overview. The American Journal of Medicine, 75(1B), 123-132. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Acyclovir and Its Isomer, Iso-Acyclovir: A Guide for Researchers
This guide provides a comprehensive statistical and analytical comparison of the well-established antiviral agent, acyclovir, and its lesser-known isomer, iso-acyclovir. For the purpose of this guide, iso-acyclovir is defined as the structural isomer where the (2-hydroxyethoxy)methyl substituent is attached at the N7 position of the guanine base, in contrast to the N9 position in acyclovir. This structural difference is hypothesized to have significant implications for the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the characterization and comparative evaluation of these two compounds. We will delve into the established properties of acyclovir and propose a rigorous experimental workflow to elucidate the profile of iso-acyclovir.
Introduction: The Significance of Isomerism in Drug Design
Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its efficacy stems from its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and chain termination.[1][2] The specific attachment of the side chain at the N9 position of the guanine base is crucial for its recognition by the viral enzyme.[3]
Iso-acyclovir, with the side chain at the N7 position, presents an intriguing subject for comparative analysis. While not a commercially available drug, its study can provide valuable insights into the structure-activity relationship (SAR) of this class of antiviral agents. Understanding how this isomeric shift affects key drug parameters is essential for the rational design of new and potentially improved antiviral therapies.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a drug molecule are fundamental determinants of its solubility, absorption, distribution, and ultimately, its bioavailability. Acyclovir is known for its poor water solubility, which can limit its oral bioavailability.[4][5][6]
Table 1: Physicochemical Properties of Acyclovir
| Property | Value | Source |
| Molecular Formula | C8H11N5O3 | [7] |
| Molecular Weight | 225.2 g/mol | [3] |
| Melting Point | 256-257°C | [8] |
| Water Solubility | ~1.3 mg/mL at 25°C | [5] |
| pKa | 2.27, 9.25 | [3] |
| LogP | -1.56 | [3] |
It is hypothesized that the shift of the side chain in iso-acyclovir could alter the molecule's polarity and crystal lattice energy, thereby influencing its solubility and partitioning behavior. A systematic characterization of iso-acyclovir's physicochemical properties is a critical first step in its evaluation.
Proposed Experimental Workflow for Comparative Analysis
The following diagram outlines a comprehensive workflow for the comparative statistical analysis of acyclovir and iso-acyclovir. This workflow is designed to provide a thorough understanding of their relative physicochemical and biological profiles.
Caption: Proposed experimental workflow for the comparative analysis of acyclovir and iso-acyclovir.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow. These protocols are based on established methodologies for the analysis of antiviral compounds.
Protocol 1: Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the aqueous solubility of acyclovir and iso-acyclovir.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of each compound (acyclovir and iso-acyclovir) to separate vials containing a fixed volume of purified water (e.g., 10 mL).
-
Ensure that solid material remains undissolved.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solutions to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Analyze the diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7][9][10]
-
Construct a calibration curve using standard solutions of known concentrations for each compound.
-
Calculate the concentration of the saturated solutions from the calibration curve.
-
Protocol 2: In Vitro Antiviral Activity (Plaque Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of acyclovir and iso-acyclovir against a target herpes virus (e.g., HSV-1).
Methodology:
-
Cell Culture:
-
Culture a suitable host cell line (e.g., Vero cells) in appropriate growth medium until a confluent monolayer is formed in 6-well plates.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Drug Treatment:
-
Prepare serial dilutions of acyclovir and iso-acyclovir in the overlay medium (e.g., growth medium containing 1% methylcellulose).
-
After the adsorption period, remove the virus inoculum and add the drug-containing overlay medium to the respective wells.
-
Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value (the concentration of the drug that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: The Role of Viral Thymidine Kinase
The antiviral activity of acyclovir is dependent on its conversion to acyclovir monophosphate by viral thymidine kinase (TK). This is the rate-limiting step and the basis for its selectivity.[2] The monophosphate is then further phosphorylated to the active triphosphate form by host cell kinases. Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain, leading to chain termination.[1]
Caption: Mechanism of action of acyclovir.
It is crucial to investigate whether iso-acyclovir can also be phosphorylated by viral TK. An enzyme inhibition assay using purified viral TK would be a key experiment to determine if iso-acyclovir can act as a substrate and thus potentially exhibit a similar mechanism of action.
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Acyclovir has a relatively short half-life and low oral bioavailability.[6][11] Valacyclovir, a prodrug of acyclovir, was developed to improve its oral bioavailability.[12][13][14][15][16]
Table 2: Pharmacokinetic Parameters of Acyclovir
| Parameter | Value (Oral Administration) | Source |
| Bioavailability | 15-30% | [6][13] |
| Half-life | 2.5-3.3 hours | [11] |
| Protein Binding | 9-33% | [11] |
| Excretion | Primarily renal | [11] |
In vitro pharmacokinetic studies, such as plasma stability, metabolic stability in liver microsomes, and cell permeability assays, would provide initial insights into the potential pharmacokinetic profile of iso-acyclovir compared to acyclovir.
Conclusion and Future Directions
This guide provides a comprehensive framework for the statistical and analytical comparison of acyclovir and its N7 isomer, iso-acyclovir. While acyclovir is a well-characterized antiviral agent, the properties of iso-acyclovir remain largely unexplored. The proposed experimental workflow and detailed protocols offer a systematic approach to characterizing iso-acyclovir's physicochemical properties, in vitro biological activity, and pharmacokinetic profile.
The data generated from these studies will be invaluable in understanding the structure-activity relationship of this class of compounds. A thorough comparison will elucidate the critical role of the N9 side chain attachment for antiviral efficacy and provide a rational basis for the design of novel nucleoside analogues with potentially improved therapeutic properties. Future research should focus on the synthesis of iso-acyclovir and the execution of these comparative studies to fully unlock the scientific insights this isomer may hold.
References
- Neamah, N. F. (2021). IN VITRO COMPARATIVE OF DIFFERENT ACYCLOVIR TABLET FORMULATION IN COMPARISON WITH PURE ACYCLOVIR.
- Lin, H.-H., et al. (2000). Comparative study of the efficacy and safety of valaciclovir versus acyclovir in the treatment of herpes zoster. Kaohsiung Journal of Medical Sciences, 16(10), 507-513.
- Soul-Lawton, J., et al. (1995). Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection. Antimicrobial Agents and Chemotherapy, 39(12), 2759-2764.
- Collins, P. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 12(Suppl B), 19-27.
- Various Authors. (n.d.). Important physical/chemical properties of acyclovir.
- Raju, C. (2022). Analytical Method Development and Validation for the Estimation of Residual Solvents in Acyclovir by Head Space Gas Chromatography.
- Boyd, M. R., et al. (1997). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Journal of Medical Virology, 51(4), 285-293.
- Jiao, Z., et al. (2020). Population Pharmacokinetics of Intravenous and Oral Acyclovir and Oral Valacyclovir in Pediatric Population To Optimize Dosing Regimens. Antimicrobial Agents and Chemotherapy, 64(12), e00994-20.
- EMJ. (2018). A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simplex Labialis. EMJ, 3(4), 84-90.
- Sari, Y., et al. (2021). Characterization of acyclovir-isonicotinamide cocrystal by solvent evaporation method with ethanol and glacial acetic acid. Chulalongkorn University Digital Collections.
- National Center for Biotechnology Inform
- Tyring, S. K., et al. (2013). A comparative study to evaluate the efficacy and safety of acyclovir and famciclovir in the management of herpes zoster. Journal of Clinical and Diagnostic Research, 7(11), 2548-2551.
- Various Authors. (n.d.). Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations.
- Luengo, M., et al. (2004). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 847-853.
- Hoglund, M., et al. (2005). Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children. Antimicrobial Agents and Chemotherapy, 49(4), 1341-1346.
- Zhang, Y., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(16), 4956.
- Darville, J. M., et al. (2022). Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 25, 24-31.
- van der Marel, C. D., et al. (2022). Shedding a Light on Acyclovir Pharmacodynamics: A Retrospective Analysis on Pharmacokinetic/Pharmacodynamic Modelling of Acyclovir for the Treatment of Varicella Zoster Virus Infection in Immunocompromised Patients: A Pilot Study. Pharmaceutics, 14(3), 573.
- Various Authors. (n.d.). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir.
- Kudesia, G. (2020). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Molecules, 25(11), 2530.
- Susantakumar, P., et al. (2017). Improvement of physicochemical parameters of acyclovir using cocrystallization approach. Brazilian Journal of Pharmaceutical Sciences, 53(1), e15104.
- Ortega, R., & Sharm, A. (2022). Acyclovir.
- Various Authors. (n.d.). Plasma pharmacokinetics of oral acyclovir and valacyclovir.
- ChemicalBook. (n.d.). Acyclovir. ChemicalBook.
- de la Cruz, P., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 17(8), 8735-8742.
- Abdalla, A., et al. (2022).
- Various Authors. (n.d.). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation.
- Nguyen, V. H., et al. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Vietnam Journal of Chemistry, 47(5), 524-528.
- Mule, S. G., et al. (2022). The Estimation of Acyclovir in Bulk and Tablet Dosage form by Using Specificity and Analytical Method Development. Acta Scientific Pharmaceutical Sciences, 6(3), 25-30.
- Gagliardi, L., et al. (2013). Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties. Journal of Pharmaceutical Sciences, 102(12), 4279-4288.
Sources
- 1. mdpi.com [mdpi.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. Acyclovir | 59277-89-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.ceu.es [dspace.ceu.es]
- 11. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of Intravenous and Oral Acyclovir and Oral Valacyclovir in Pediatric Population To Optimize Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
